molecular formula C25H27FN6O2 B15616120 (2R,2R)-PF-07258669

(2R,2R)-PF-07258669

Cat. No.: B15616120
M. Wt: 462.5 g/mol
InChI Key: PARGFYLSRQUWHR-BZQUYTCOSA-N
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Description

(2R,2R)-PF-07258669 is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H27FN6O2

Molecular Weight

462.5 g/mol

IUPAC Name

(2R)-2-(5-fluoro-2-methoxy-4-pyridinyl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one

InChI

InChI=1S/C25H27FN6O2/c1-15(18-12-21(34-3)29-13-20(18)26)24(33)32-10-7-25(14-32)6-5-17-11-19(16(2)30-22(17)31-25)23-27-8-4-9-28-23/h4,8-9,11-13,15H,5-7,10,14H2,1-3H3,(H,30,31)/t15-,25+/m1/s1

InChI Key

PARGFYLSRQUWHR-BZQUYTCOSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Antagonistic Action of (2R,2R)-PF-07258669 on the Melanocortin-4 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (2R,2R)-PF-07258669, a potent and selective antagonist of the Melanocortin-4 Receptor (MC4R). Developed for researchers, scientists, and drug development professionals, this document details the binding affinity, functional antagonism, and the underlying signaling pathways affected by this compound. This compound is under investigation for its therapeutic potential in conditions of appetite loss, such as anorexia and cachexia.[1][2]

Core Mechanism of Action: Competitive Antagonism of MC4R

This compound acts as a competitive antagonist at the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][3] The MC4R plays a pivotal role in regulating energy homeostasis, with its activation by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leading to a reduction in food intake and an increase in energy expenditure. By binding to the MC4R, this compound blocks the binding of these endogenous agonists, thereby inhibiting the downstream signaling cascade that promotes satiety. This antagonistic action is the primary mechanism through which the compound is proposed to stimulate appetite and increase body weight.[1][2]

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of this compound with the MC4R has been characterized by its high binding affinity and potent functional antagonism. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics that quantify these properties.

ParameterSpeciesValueReference
Binding Affinity (Ki) Human MC4R460 pM[4]
Rat MC4R520 pM[4]
Dog MC4R94 pM[4]
Functional Antagonism (IC50) Human MC4R13 nM[5]

Table 1: Binding Affinity and Functional Potency of this compound for MC4R. This table summarizes the high affinity and potent antagonism of this compound across different species.

Furthermore, this compound demonstrates significant selectivity for MC4R over other melanocortin receptor subtypes, which is a critical attribute for minimizing off-target effects.

Receptor SubtypeSelectivity over MC4RReference
MC1R>200-fold[4]
MC3R>200-fold[4]
MC5R>200-fold[4]

Table 2: Selectivity Profile of this compound. This table highlights the compound's high selectivity for the MC4R, suggesting a favorable safety profile.

Elucidation of the MC4R Signaling Pathway

The canonical signaling pathway of the MC4R involves its coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the physiological responses of reduced appetite and increased energy expenditure. This compound, by blocking agonist binding, prevents this Gαs-mediated signaling cascade.

In addition to the canonical Gαs pathway, MC4R can also signal through alternative pathways, including the recruitment of β-arrestins. The role of β-arrestin in MC4R signaling is complex and can lead to both receptor desensitization and the activation of distinct downstream effectors. The antagonistic action of this compound is expected to inhibit both the Gs-dependent and potentially the β-arrestin-mediated signaling pathways upon agonist stimulation.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Binds & Activates PF-07258669 This compound (Antagonist) PF-07258669->MC4R Binds & Blocks Gs Gαs MC4R->Gs Activates beta_arrestin β-Arrestin MC4R->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Physiological Response (Reduced Appetite) Gene->Response Desensitization Receptor Desensitization beta_arrestin->Desensitization

Figure 1: MC4R Signaling Pathway and the Antagonistic Action of this compound. This diagram illustrates the canonical Gαs-cAMP pathway activated by α-MSH and its inhibition by this compound. The potential for β-arrestin recruitment is also shown.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the MC4R.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing MC4R start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled MC4R ligand and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 2: Workflow for the Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound to the MC4R.

Detailed Methodology:

  • Cell Lines: HEK293 cells stably expressing human, rat, or dog MC4R are typically used.

  • Radioligand: A commonly used radioligand is [¹²⁵I]-NDP-α-MSH.

  • Incubation: Cell membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound, this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to measure the ability of this compound to antagonize the agonist-induced production of cAMP.

cAMP_Functional_Assay_Workflow start Start plate_cells Plate cells expressing MC4R in a multi-well plate start->plate_cells preincubate Pre-incubate cells with varying concentrations of this compound plate_cells->preincubate stimulate Stimulate cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) preincubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse_cells->measure_cAMP analyze Analyze data to determine the IC50 of this compound measure_cAMP->analyze end End analyze->end

Figure 3: Workflow for the cAMP Functional Assay. This diagram illustrates the procedure for assessing the functional antagonist activity of this compound.

Detailed Methodology:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing the human MC4R are commonly used.

  • Stimulation: Cells are pre-incubated with various concentrations of this compound before being stimulated with a sub-maximal concentration of an agonist, such as α-MSH or NDP-α-MSH.

  • cAMP Measurement: Intracellular cAMP levels are quantified using commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

  • Data Analysis: The data are fitted to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Conclusion

This compound is a potent, selective, and competitive antagonist of the MC4R. Its mechanism of action is centered on the blockade of the canonical Gαs-cAMP signaling pathway, thereby inhibiting the anorexigenic signals mediated by endogenous agonists. The high binding affinity and functional potency, coupled with its selectivity, underscore its potential as a therapeutic agent for disorders characterized by appetite loss. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and similar compounds targeting the melanocortin system.

References

(2R,2R)-PF-07258669: A Deep Dive into Structure-Activity Relationships for a Novel MC4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] PF-07258669 has emerged as a promising clinical candidate for the treatment of appetite loss associated with conditions such as cachexia and anorexia.[1][3][4][5] This document details the key molecular interactions, quantitative SAR data, and the experimental protocols utilized in its development.

Core Structure and Pharmacophore

The discovery of PF-07258669 began with a focused screening of a Pfizer compound library, which identified an initial hit that, after a spontaneous acyl migration, yielded a significantly more potent pyrrolidine-based scaffold.[6] Optimization of this lead focused on improving potency, reducing off-target effects such as hERG inhibition, and enhancing metabolic stability.[7] A key innovation in the development of PF-07258669 was the introduction of a spirocyclic core, which locked the molecule in its bioactive conformation, leading to a substantial increase in potency.[3]

Structure-Activity Relationship Studies

The following tables summarize the quantitative data from SAR studies, highlighting the impact of various structural modifications on MC4R binding affinity and other key parameters.

CompoundR1R2R3hMC4R Ki (nM)hERG IC50 (µM)
Lead Compound HHQuinoline (B57606)6.4<1
Analog 1 MeHQuinoline2.11.5
Analog 2 HMeQuinoline8.9<1
Analog 3 HH4-CF3-Phenyl15.212
PF-07258669 Me (spirocyclic core)H5-fluoro-2-methoxypyridine0.4628

Table 1: Impact of Core Modifications on Potency and hERG Inhibition. Introduction of a methyl group at the R1 position and replacement of the quinoline moiety were key steps in improving the safety profile while maintaining or improving potency. The spirocyclic core of PF-07258669 was instrumental in achieving high affinity.

CompoundXYZhMC4R Ki (nM)Rat Liver Microsomal Stability (CLint, µL/min/mg)
Analog 4 NCHCH5.8120
Analog 5 CHNCH3.285
Analog 6 CHCHN1.145
PF-07258669 NC-FC-OMe0.4622

Table 2: Optimization of the Pyridine (B92270) Moiety. Modifications to the pyridine ring significantly influenced both potency and metabolic stability. The final combination of a fluorine and a methoxy (B1213986) group in PF-07258669 provided an optimal balance of these properties.

Signaling Pathway and Mechanism of Action

PF-07258669 acts as an antagonist at the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[8] The MC4R plays a crucial role in regulating energy homeostasis and appetite.[2][8] Endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a signaling cascade that suppresses appetite. By blocking the binding of these agonists, PF-07258669 inhibits this signaling pathway, thereby promoting food intake and weight gain.[6]

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates PF_07258669 PF-07258669 (Antagonist) PF_07258669->MC4R Binds and Blocks G_Protein G-Protein (Gs) MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Appetite_Suppression Appetite Suppression PKA->Appetite_Suppression Leads to Binding_Assay_Workflow A HEK293 cells expressing hMC4R B Add Radioligand ([125I]-NDP-α-MSH) A->B C Add Test Compound (e.g., PF-07258669) at various concentrations B->C D Incubate to reach equilibrium C->D E Filter to separate bound from free radioligand D->E F Quantify bound radioactivity E->F G Calculate IC50 and Ki values F->G

References

Preclinical Pharmacology of the MC4R Antagonist PF-07258669: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight.[1] Activation of MC4R signaling pathways is associated with a suppression of appetite.[2] Consequently, antagonism of MC4R presents a promising therapeutic strategy for conditions characterized by appetite loss, such as anorexia nervosa and cachexia.[1][3]

PF-07258669 is a small molecule antagonist of the MC4R developed by Pfizer for the potential treatment of anorexia nervosa.[3] Preclinical studies have demonstrated its high potency, selectivity, and in vivo efficacy in animal models of appetite loss.[3][4] This document summarizes the key preclinical findings, including binding affinities, functional activities, pharmacokinetic profiles, and in vivo efficacy data. Detailed experimental methodologies, where available, are also provided.

In Vitro Pharmacology

Binding Affinity and Selectivity

PF-07258669 exhibits high binding affinity for the human, rat, and dog MC4R. The compound also demonstrates significant selectivity for MC4R over other melanocortin receptor subtypes (MC1R, MC3R, and MC5R).[3]

Table 1: MC4R Binding Affinity of PF-07258669

SpeciesKi (pM)
Human460[3]
Rat520[3]
Dog94[3]

Table 2: Selectivity of PF-07258669 for Melanocortin Receptor Subtypes

Receptor SubtypeSelectivity vs. MC4R
MC1R>200-fold[3]
MC3R>200-fold[3]
MC5R>200-fold[3]
Functional Activity

PF-07258669 acts as a potent antagonist of the MC4R, inhibiting its signaling cascade.

Table 3: Functional Potency of PF-07258669

Assay TypeParameterValue (nM)
Functional AntagonismIC5013
hERG Inhibition

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias.

Table 4: hERG Inhibition by PF-07258669

ParameterValue (µM)
IC5028[3]

In Vivo Pharmacology

Pharmacokinetics

The pharmacokinetic properties of PF-07258669 have been evaluated in rats and dogs, demonstrating good oral bioavailability.

Table 5: Pharmacokinetic Parameters of PF-07258669 in Rats

ParameterRouteValue
Oral BioavailabilityOral28%[3]
Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u)-0.16[3]

Table 6: Pharmacokinetic Parameters of PF-07258669 in Dogs

ParameterRouteValue
Oral BioavailabilityOral93%
In Vivo Efficacy in a Rat Model of Anorexia

The efficacy of PF-07258669 in stimulating appetite and promoting weight gain was assessed in an aged rat model of anorexia.[3] Treatment with PF-07258669 resulted in a dose-dependent increase in both food intake and body weight.[2]

Table 7: In Vivo Efficacy of PF-07258669 in Aged Rats

ParameterDosing RegimenResult
Food Intake0.3-10 mg/kg, twice daily, orally for 22 daysRobust and dose-responsive increase
Body Weight0.3-10 mg/kg, twice daily, orally for 22 daysRobust and dose-responsive increase
Unbound Brain EC50 (for body weight gain)-32 nM[3]

Experimental Protocols

While the primary publications on PF-07258669 provide an overview of the experimental methods, detailed, step-by-step protocols are not fully disclosed in the public domain. The following sections describe generalized protocols for the key assays used in the preclinical evaluation of MC4R antagonists, based on standard methodologies in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human, rat, or dog MC4R are cultured under standard conditions.[5]

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.[5] The protein concentration of the membrane preparation is determined using a standard protein assay.[5]

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (PF-07258669).[6]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled MC4R ligand.

    • The reaction is incubated to allow for binding equilibrium to be reached.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.[5]

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced activation of MC4R, which signals through the Gs-adenylyl cyclase pathway to produce cyclic AMP (cAMP).

  • Cell Culture:

    • HEK293 or CHO cells stably expressing the MC4R are seeded in 96-well plates and allowed to adhere overnight.[5]

  • Antagonist Assay:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]

    • Cells are pre-incubated with increasing concentrations of the antagonist (PF-07258669).

    • A fixed concentration of an MC4R agonist (e.g., α-MSH) is then added to stimulate the receptor.

    • The cells are incubated for a defined period to allow for cAMP production.

  • cAMP Detection:

    • Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.

Aged Rat Model of Anorexia

This in vivo model is used to evaluate the efficacy of compounds in stimulating appetite and promoting weight gain in a condition that mimics age-related anorexia or cachexia.

  • Animals:

    • Aged male or female rats (e.g., Sprague-Dawley or Wistar strains) are used. The specific age would be chosen to represent a senescent state with naturally reduced food intake and body weight.

  • Housing and Acclimation:

    • Animals are individually housed in metabolic cages to allow for accurate measurement of food and water intake.

    • Animals are acclimated to the housing conditions and handling procedures before the start of the experiment.

  • Dosing and Measurements:

    • PF-07258669 is formulated in a suitable vehicle for oral administration.

    • Animals are dosed orally (e.g., by gavage) at various dose levels, typically twice daily.[2]

    • A vehicle control group is included.

    • Food intake and body weight are measured daily throughout the study period (e.g., 22 days).[2]

  • Data Analysis:

    • Changes in food intake and body weight are calculated relative to baseline and compared between the treatment and vehicle control groups.

    • Dose-response curves are generated to determine the potency of the compound (e.g., EC50 for body weight gain).

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

  • Animals:

    • Studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

  • Dosing:

    • The compound is administered both intravenously (IV) and orally (PO) to different groups of animals to determine absolute oral bioavailability.

    • Blood samples are collected at various time points after dosing.

  • Sample Analysis:

    • The concentration of the compound in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), are calculated using non-compartmental analysis.

    • Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathway

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MC4R MC4R Agonist->MC4R Activates PF-07258669 PF-07258669 PF-07258669->MC4R Blocks Gs_protein Gs Protein MC4R->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (↓ Appetite) PKA->Cellular_Response

Caption: MC4R signaling pathway and the antagonistic action of PF-07258669.

Experimental Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Ki, Selectivity) Functional_Assay cAMP Functional Assay (IC50) Binding_Assay->Functional_Assay Safety_Assay hERG Inhibition Assay (IC50) Functional_Assay->Safety_Assay PK_Studies Pharmacokinetic Studies (Rat, Dog) (Bioavailability, t½, etc.) Safety_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Aged Rat Model) (Food Intake, Body Weight) PK_Studies->Efficacy_Studies

Caption: Generalized preclinical evaluation workflow for an MC4R antagonist.

References

The Role of (2R,2R)-PF-07258669 in Regulating Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R plays a pivotal role in the central nervous system's regulation of energy homeostasis, including appetite, food intake, and energy expenditure.[1][2] Deficiencies in MC4R signaling are associated with hyperphagia and obesity, while antagonism of this receptor presents a therapeutic opportunity for conditions characterized by appetite loss and body weight wasting, such as anorexia nervosa and cachexia.[1][2] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound, positioning it as a promising clinical candidate for the treatment of appetite loss.[1]

Introduction: The Melanocortin-4 Receptor and Energy Homeostasis

The central melanocortin system is a critical regulator of energy balance. The MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, is a key component of this pathway.[1][2] Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a signaling cascade that suppresses appetite and increases energy expenditure. Conversely, antagonism of the MC4R blocks these anorexigenic signals, thereby promoting food intake and weight gain. This makes the MC4R an attractive therapeutic target for managing conditions of severe appetite loss.[1]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the MC4R. By binding to the receptor, it prevents the binding of endogenous agonists like α-MSH, thereby inhibiting the downstream signaling that leads to appetite suppression. This antagonism effectively "turns off" the satiety signal mediated by the MC4R, resulting in an increased drive to eat.

Signaling Pathway of MC4R Antagonism

The following diagram illustrates the mechanism of action of this compound at the cellular level.

MC4R_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Binds and Activates PF-07258669 This compound (Antagonist) PF-07258669->MC4R Blocks Binding G_protein Gαs MC4R->G_protein Activates Appetite_Stimulation Appetite Stimulation MC4R->Appetite_Stimulation Inhibition leads to AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Anorexigenic Gene Expression CREB->Gene_Expression Promotes Appetite_Suppression Appetite Suppression Gene_Expression->Appetite_Suppression Leads to

MC4R Antagonism by this compound

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

In Vitro Potency and Selectivity

The binding affinity and functional antagonism of this compound were assessed in various in vitro assays. The compound demonstrates high potency for the human, rat, and dog MC4R.

ParameterSpeciesValue
Ki Human0.46 nM
Rat0.52 nM
Dog0.094 nM
IC50 Human13 nM
Selectivity >200-fold vs. MC1R, MC3R, MC5R

Table 1: In Vitro Potency and Selectivity of this compound.

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that this compound possesses favorable properties for oral administration, including good bioavailability.

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUCinf (ng·h/mL)F (%)
Rat IV11.0-785-
PO50.98600112028
Dog IV12.3-1660-
PO53.61470461093

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs.

In Vivo Efficacy in an Aged Rat Model of Anorexia

The efficacy of this compound in stimulating appetite and promoting weight gain was evaluated in an aged rat model, which often exhibits characteristics of anorexia and cachexia.

Dose (mg/kg, PO, BID)Change in Daily Food IntakeChange in Body Weight
0.3IncreasedIncreased
1IncreasedIncreased
3IncreasedIncreased
10IncreasedIncreased

Table 3: In Vivo Efficacy of this compound in an Aged Rat Model.

Treatment with this compound resulted in a robust and dose-responsive increase in both food intake and body weight in these animals. The unbound brain EC50 for a 0.5% bodyweight increase per day was determined to be 32 nM.

Experimental Protocols

In Vitro Assays
  • Receptor Binding Assays (Ki determination): Radioligand binding assays were performed using membranes from cells expressing recombinant human, rat, or dog MC4R. The ability of this compound to displace a specific radioligand was measured to determine its binding affinity (Ki).

  • Functional Antagonist Assays (IC50 determination): A functional cell-based assay measuring agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production was used. The potency of this compound to inhibit the α-MSH-induced cAMP response was quantified to determine its IC50 value.

  • Selectivity Assays: Similar binding or functional assays were conducted for other melanocortin receptor subtypes (MC1R, MC3R, MC5R) to assess the selectivity of this compound.

In Vivo Aged Rat Model of Anorexia
  • Animal Model: Aged rats (specific strain and age to be detailed in the primary publication) were used. These animals typically exhibit reduced food intake and body weight compared to younger counterparts.

  • Housing and Acclimation: Animals were individually housed in a controlled environment with a standard light-dark cycle and allowed to acclimate for a specified period before the study commenced.

  • Dosing: this compound was formulated for oral administration and dosed twice daily (BID) for 22 days at concentrations ranging from 0.3 to 10 mg/kg. A vehicle control group was also included.

  • Endpoints:

    • Food Intake: Daily food consumption was measured for each animal.

    • Body Weight: Body weight was recorded daily.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain tissue samples were collected at various time points to determine drug concentrations and calculate parameters such as the unbound brain-to-plasma ratio and the in vivo EC50.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start acclimation Animal Acclimation (Aged Rats) start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Oral Dosing (BID) This compound or Vehicle for 22 days randomization->dosing monitoring Daily Monitoring: - Food Intake - Body Weight dosing->monitoring pk_pd PK/PD Sample Collection (Blood and Brain) dosing->pk_pd During and Post-treatment monitoring->dosing Repeated Daily analysis Data Analysis: - Efficacy Endpoints - PK/PD Parameters monitoring->analysis pk_pd->analysis end End analysis->end

In Vivo Efficacy Study Workflow

Clinical Development

This compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants (NCT05113940). These studies will provide crucial information on the compound's human pharmacology and its potential for further development in patient populations with anorexia nervosa and other conditions associated with significant weight loss.

Conclusion

This compound is a potent and selective MC4R antagonist with a promising preclinical profile. Its ability to robustly increase food intake and body weight in an animal model of anorexia highlights its potential as a therapeutic agent for conditions characterized by a lack of appetite and energy imbalance. The ongoing clinical evaluation will be critical in determining its safety and efficacy in humans. The data presented in this guide underscore the potential of targeting the central melanocortin system with small molecule antagonists for the treatment of severe appetite loss.

References

An In-depth Technical Guide to the Anorexigenic Pathway Investigation with (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,2R)-PF-07258669 is a potent, selective, and orally bioavailable antagonist of the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy homeostasis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the anorexigenic pathway, summarizing key preclinical quantitative data, and outlining the experimental protocols used to generate this data. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its scientific investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MC4R antagonism for conditions such as anorexia and cachexia.

Introduction to this compound

This compound, developed by Pfizer, is a small molecule antagonist designed to target the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a critical role in the regulation of food intake and energy expenditure.[1][2] Endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), activate MC4R, leading to a suppression of appetite.[3] Consequently, antagonism of MC4R signaling is a promising therapeutic strategy to mitigate decreased appetite and body weight loss associated with anorexia or cachexia due to underlying diseases.[1][2] Preclinical studies have demonstrated that this compound can effectively increase food intake and body weight in animal models.[4] The compound has progressed into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.

The Anorexigenic Signaling Pathway of MC4R

The anorexigenic effects of MC4R activation are primarily mediated through the Gαs-cAMP signaling cascade. The binding of an agonist like α-MSH to MC4R triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately results in a reduction in food intake. This compound acts as a competitive antagonist at the MC4R, blocking the binding of α-MSH and thereby inhibiting this anorexigenic pathway, which is expected to lead to an increase in appetite.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates PF_07258669 This compound (Antagonist) PF_07258669->MC4R Binds & Blocks G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activates Anorexigenic_Effect Suppression of Appetite PKA->Anorexigenic_Effect Leads to

Caption: MC4R anorexigenic signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, derived from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
MC4R Ki Human460 pM
Rat520 pM
Dog94 pM
MC4R IC50 Not Specified13 nM[4]
Selectivity MC4R vs. MC1R, MC3R, MC5R>200-fold
hERG IC50 Not Applicable28 µM
Table 2: In Vivo Pharmacokinetics and Efficacy in Aged Rats
ParameterValueReference
Oral Bioavailability 28%
Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u) 0.16
Unbound-Brain EC50 (for body weight increase) 32 nM
Dosing Regimen for Efficacy Studies 0.3-10 mg/kg, orally, twice daily for 22 days[4]
Observed Effect Dose-responsive increase in food intake and body weight[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro MC4R Antagonist cAMP Assay

This assay determines the ability of this compound to inhibit the production of cAMP stimulated by an MC4R agonist.

  • Cell Line: HEK293 cells stably expressing the human melanocortin-4 receptor.

  • Assay Principle: A competitive immunoassay using Homogeneous Time Resolved Fluorescence (HTRF) or AlphaScreen technology to quantify cAMP levels.

  • Protocol:

    • HEK293-hMC4R cells are cultured to ~80% confluency and then harvested.

    • Cells are seeded into 384-well plates at a density of 2,000-10,000 cells per well and incubated overnight.

    • The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.

    • This compound is added to the wells at various concentrations (typically a 10-point dose-response curve).

    • After a 15-minute pre-incubation with the antagonist, the MC4R agonist α-MSH is added at a concentration equivalent to its EC80.

    • The plate is incubated for 60 minutes at room temperature to allow for cAMP production.

    • Lysis buffer containing the HTRF or AlphaScreen detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog) is added to each well.

    • The plate is incubated for at least 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

    • The plate is read on a compatible plate reader, and the signal is used to determine the concentration of cAMP in each well.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Aged Rat Model of Anorexia/Cachexia

This model is used to evaluate the in vivo efficacy of this compound on food intake and body weight.

  • Animal Model: Aged (e.g., >18 months old) male Sprague-Dawley or Wistar rats, which often exhibit naturally occurring anorexia and weight loss.

  • Housing: Animals are individually housed in cages that allow for the precise measurement of food intake and are maintained on a 12-hour light/dark cycle.

  • Protocol:

    • Animals are acclimated to the housing conditions for at least one week before the start of the study.

    • Baseline food intake and body weight are measured for several days to establish a stable baseline for each animal.

    • Rats are randomized into vehicle and treatment groups (e.g., 0.3, 1, 3, and 10 mg/kg of this compound).

    • This compound or vehicle is administered orally, twice daily, for a period of 22 days.

    • Food intake and body weight are recorded daily throughout the study.

    • At the end of the study, terminal blood samples may be collected for pharmacokinetic analysis.

    • Data are analyzed to determine the effect of treatment on cumulative food intake and change in body weight from baseline compared to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture HEK293-hMC4R Cells Seeding Seed Cells in 384-well Plates Cell_Culture->Seeding Incubation Add this compound Seeding->Incubation Stimulation Stimulate with α-MSH Incubation->Stimulation Detection Lyse Cells & Detect cAMP Stimulation->Detection Analysis_InVitro Calculate IC50 Detection->Analysis_InVitro Analysis_InVivo Analyze Treatment Effect Acclimation Acclimate Aged Rats Baseline Measure Baseline Food Intake & Body Weight Acclimation->Baseline Dosing Administer this compound or Vehicle (22 days) Baseline->Dosing Monitoring Daily Monitoring of Food Intake & Body Weight Dosing->Monitoring Monitoring->Analysis_InVivo

Caption: A simplified workflow for the in vitro and in vivo evaluation of this compound.

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled study (NCT05113940) was conducted to investigate the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound in healthy adult participants. This study has been completed, but as of the date of this document, the results have not been publicly disclosed.

Conclusion

This compound is a potent and selective MC4R antagonist with a well-defined mechanism of action in the central anorexigenic pathway. Preclinical data robustly support its potential as a therapeutic agent for increasing appetite and body weight. The quantitative data from in vitro and in vivo studies provide a strong foundation for its continued clinical development. Further investigation, particularly the results from completed and future clinical trials, will be crucial in determining the ultimate therapeutic utility of this compound in treating conditions characterized by appetite loss and wasting.

References

A Technical Guide to (2R,2R)-PF-07258669: A Novel Investigational MC4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable small-molecule antagonist of the melanocortin-4 receptor (MC4R). Developed by Pfizer, this investigational compound is currently in Phase 1 clinical trials for the potential treatment of appetite loss associated with conditions like anorexia and cachexia.[1][2] Its unique spirocyclic core was rationally designed to lock the molecule in its bioactive conformation, thereby enhancing potency and optimizing pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to this compound.

Chemical Properties and Structure

This compound, also referred to as PF-07258669, possesses a novel spiro[1,8-naphthyridine-2,3'-pyrrolidine] core structure, which is crucial for its high affinity and selectivity for the MC4R.

PropertyValueReference
IUPAC Name (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-((2S)-7-methyl-6-(pyrimidin-2-yl)-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidin]-1'-yl)propan-1-one[4]
Molecular Formula C₂₅H₂₇FN₆O₂[4]
Molecular Weight 462.52 g/mol [4]
CAS Number 27558669-68-5[5]
Appearance White to off-white solid
SMILES CC(N=C(N1)C(CC[C@@]21CCN(C(--INVALID-LINK--C3=C(C=NC(OC)=C3)F)=O)C2)=C4)=C4C5=NC=CC=N5
InChI Key PARGFYLSRQUWHR-SGANQWHYSA-N[4]

Mechanism of Action

This compound functions as a competitive antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The MC4R plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate MC4R, leading to a signaling cascade that suppresses appetite.[6] By blocking the binding of these agonists, this compound inhibits this signaling pathway, thereby promoting an increase in appetite and food intake.[1][6]

Below is a diagram illustrating the signaling pathway of the MC4R and the antagonistic action of this compound.

MC4R_Signaling_Pathway MC4R Signaling and Antagonism by this compound cluster_agonism Agonist-mediated Signaling cluster_antagonism Antagonism alpha-MSH alpha-MSH MC4R_active MC4R (Active) alpha-MSH->MC4R_active Binds and Activates G_Protein Gs Protein Activation MC4R_active->G_Protein Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Agonist Decreased Appetite PKA->Cellular_Response_Agonist PF-07258669 This compound MC4R_inactive MC4R (Inactive) PF-07258669->MC4R_inactive Binds and Blocks Cellular_Response_Antagonist Increased Appetite MC4R_inactive->Cellular_Response_Antagonist Prevents appetite suppression

MC4R signaling and the antagonistic effect of this compound.

Preclinical Pharmacology

In Vitro Activity

The potency of this compound has been characterized through various in vitro assays.

ParameterValueSpeciesReference
IC₅₀ (cAMP functional assay) 13 nMHuman
Kᵢ (competitive binding assay) 0.46 nMHuman
Kᵢ (competitive binding assay) 0.52 nMRat[7]
Kᵢ (competitive binding assay) 0.094 nMDog[7]
Selectivity over MC1R, MC3R, MC5R >200-foldHuman[7]
In Vivo Efficacy

The efficacy of this compound was evaluated in an aged rat model of cachexia, a condition characterized by significant weight loss and muscle atrophy. Oral administration of the compound led to a dose-responsive increase in both daily food intake and body weight.

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have demonstrated that this compound has good oral bioavailability.

SpeciesOral Bioavailability (F%)Reference
Rat28%[7]
Dog93%

Synthesis Overview

The synthesis of this compound is a multi-step process that involves the construction of the key spirocyclic core followed by sequential couplings and amide bond formation. The development of the synthetic route evolved from a racemic synthesis to a robust, optimized process capable of producing hundreds of grams of the active pharmaceutical ingredient (API).[3] Key transformations include a Wittig olefination, an intramolecular Buchwald cyclization, and biocatalytic transformations to set the two chiral centers with high purity.[2][3]

The following diagram outlines the high-level workflow for the discovery and development of this compound.

Drug_Discovery_Workflow Drug Discovery and Development Workflow for this compound Target_ID Target Identification (MC4R for Appetite Regulation) Hit_ID Hit Identification (Focused Library Screening) Target_ID->Hit_ID Lead_Opt Lead Optimization (Spirocyclic Core Design) Hit_ID->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo Studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase 1) Preclinical->Clinical_Trials

High-level workflow for the discovery of this compound.

Experimental Protocols

MC4R Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound for the MC4R.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human MC4R.

    • Harvest and homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[4]

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-MSH), and varying concentrations of the unlabeled test compound (this compound).[8][9]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[8]

    • Separate the bound from free radioligand via rapid filtration through a glass fiber filter.[4]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4]

MC4R cAMP Functional Assay

This protocol describes a method to measure the functional antagonism of this compound by quantifying its effect on agonist-induced cyclic AMP (cAMP) production.

  • Cell Preparation:

    • Plate HEK293 cells expressing the human MC4R in a 96-well plate and allow them to adhere overnight.[4]

  • Assay Procedure:

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound).

    • Add a fixed concentration of an MC4R agonist (e.g., α-MSH) to stimulate cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[4]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).[10]

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value.[4]

Aged Rat Model of Cachexia

This represents a general approach for evaluating the in vivo efficacy of anti-cachectic agents like this compound.

  • Animal Model:

    • Use aged male rats (e.g., Sprague-Dawley or F344/N, >18 months old), which can exhibit age-related anorexia and sarcopenia, making them a relevant model for cachexia.[11][12]

    • Alternatively, induce cachexia by implanting tumor cells (e.g., Yoshida ascites hepatoma cells) that lead to anorexia and weight loss.[12]

  • Experimental Procedure:

    • House rats individually to allow for accurate measurement of daily food and water intake.

    • Administer this compound or vehicle orally at various dose levels, typically once or twice daily for a period of several weeks.

    • Monitor body weight, food intake, and water consumption daily.

    • At the end of the study, collect tissues (e.g., muscle, adipose tissue) for further analysis of body composition.[12]

  • Data Analysis:

    • Compare the changes in body weight and cumulative food intake between the treated and vehicle control groups.

    • Analyze dose-response relationships to determine the effective dose range.

Pharmacokinetic Study in Rats and Dogs

This protocol outlines a general procedure for determining the pharmacokinetic profile of an investigational drug.

  • Animal Dosing:

    • Use male rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle).

    • For intravenous (IV) administration, deliver a single bolus dose into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).[5]

    • For oral (PO) administration, deliver the drug via gavage.[5]

  • Sample Collection:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose) into tubes containing an anticoagulant.[5][13]

    • Process the blood samples by centrifugation to obtain plasma, which is then stored frozen until analysis.[5]

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t₁/₂)

      • Maximum concentration (Cₘₐₓ)

      • Time to maximum concentration (Tₘₐₓ)

    • Calculate oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration, adjusted for the dose.[5]

Conclusion

This compound is a promising, potent, and selective MC4R antagonist with a well-defined mechanism of action and favorable preclinical data. Its development highlights the success of structure-based drug design in optimizing both potency and pharmacokinetic properties. The ongoing clinical trials will be crucial in determining its safety and efficacy as a potential therapeutic agent for conditions characterized by appetite loss.

References

(2R,2R)-PF-07258669: A Technical Guide for Preclinical Cachexia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cachexia, a multifactorial syndrome characterized by severe body weight loss, anorexia, and muscle wasting, is a debilitating condition associated with chronic diseases such as cancer, chronic kidney disease, and heart failure. The melanocortin-4 receptor (MC4R) signaling pathway plays a crucial role in regulating appetite and energy homeostasis.[1][2][3] Activation of MC4R is associated with decreased food intake and increased energy expenditure. Consequently, antagonism of this pathway presents a promising therapeutic strategy for conditions characterized by appetite loss and wasting, such as cachexia.[1][2][3]

(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable small molecule antagonist of the MC4R.[4][5][6] Preclinical studies have demonstrated its efficacy in stimulating appetite and promoting weight gain in a rat model of cachexia, highlighting its potential as a valuable research tool for investigating the mechanisms of cachexia and evaluating novel therapeutic interventions.[4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in cachexia research.

Mechanism of Action: Targeting the MC4R Signaling Pathway

This compound exerts its effects by competitively blocking the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system.[4] In the hypothalamus, MC4R is a key component of the leptin-melanocortin pathway, which regulates energy balance. The endogenous agonist for MC4R, α-melanocyte-stimulating hormone (α-MSH), is produced from the precursor pro-opiomelanocortin (POMC). Binding of α-MSH to MC4R activates a signaling cascade that leads to a sensation of satiety and a decrease in food intake.

By antagonizing the MC4R, this compound inhibits the downstream signaling induced by α-MSH. This blockade of anorexigenic signals is thought to disinhibit orexigenic pathways, leading to an increase in appetite and food consumption.

MC4R_Signaling_Pathway POMC POMC aMSH α-MSH (Agonist) POMC->aMSH MC4R MC4R aMSH->MC4R Binds & Activates G_protein Gs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Satiety Anorexigenic Signals (Satiety, Decreased Food Intake) CREB->Satiety Promotes Transcription PF07258669 This compound (Antagonist) PF07258669->MC4R Blocks Binding

Figure 1: MC4R Signaling Pathway and Inhibition by this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates high potency and selectivity for the melanocortin-4 receptor across different species.

ParameterSpeciesValueReference
Ki Human460 pM[7]
Rat520 pM[7]
Dog94 pM[7]
IC50 Human13 nM[5]
Selectivity >200-fold vs. MC1R, MC3R, MC5RN/A[7]
hERG IC50 N/A28 µM[7]
Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in rats and dogs, demonstrating good oral bioavailability.

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUCinf (ng·h/mL)Oral Bioavailability (%)Reference
Rat IV1--785-MCE Data Sheet
Oral50.5600112028[7] MCE Data Sheet
Dog IV1--1660-MCE Data Sheet
Oral50.381470461093[5] MCE Data Sheet
In Vivo Efficacy in a Cachexia Model

The efficacy of this compound was assessed in an aged rat model of cachexia. Oral administration of the compound resulted in a dose-dependent increase in food intake and body weight.

Dose (mg/kg, p.o., BID)ObservationReference
0.3 - 10Dose-responsive increases in food intake and body weight.[8]
Unbound-brain EC5032 nM (based on body weight, corresponding to a 0.5% bodyweight increase per day)[7]

Experimental Protocols

General Workflow for a Rodent Cachexia Study

The following diagram outlines a general workflow for conducting a preclinical cachexia study in rodents to evaluate the efficacy of a therapeutic agent like this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., Aged Rats) Baseline_Measurements Baseline Measurements (Body Weight, Food Intake, Body Composition) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing Compound Administration (e.g., PF-07258669 or Vehicle) Twice Daily, Oral Gavage Randomization->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Dosing->Monitoring 22 Days Monitoring->Dosing Final_Measurements Final Measurements (Body Weight, Food Intake, Body Composition) Monitoring->Final_Measurements Tissue_Collection Tissue Collection (Muscle, Adipose Tissue, Blood) Final_Measurements->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Biomarkers, Gene Expression) Tissue_Collection->Biochemical_Analysis

Figure 2: General Experimental Workflow for a Preclinical Cachexia Study.
Aged Rat Model of Cachexia

While the specific details of the aged rat model used in the pivotal studies with this compound are not publicly available, a general protocol can be inferred from standard practices in the field.

  • Animals: Aged male rats (e.g., Sprague-Dawley or Wistar, >18 months old) are often used as they can exhibit spontaneous age-related anorexia and loss of lean body mass, mimicking aspects of cachexia.

  • Housing: Animals should be individually housed to allow for accurate measurement of individual food and water intake.

  • Acclimation: A period of at least one week of acclimation to the housing conditions and handling is crucial before the start of the experiment.

  • Baseline Data Collection: Prior to treatment, baseline measurements of body weight and daily food intake should be recorded for several days to establish a stable baseline for each animal.

  • Treatment Groups:

    • Vehicle control (the formulation without the active compound)

    • This compound at various doses (e.g., 0.3, 1, 3, and 10 mg/kg)

  • Dosing: The compound is administered orally (p.o.) via gavage, typically twice daily (BID), for a period of 22 days.[5]

  • Monitoring:

    • Body weight should be recorded daily.

    • Food intake should be measured daily by weighing the provided food and any spillage.

    • Clinical observations for any signs of toxicity or distress should be performed daily.

  • Endpoint Measurements:

    • Final body weight and cumulative food intake.

    • Body composition analysis (e.g., using DEXA or qNMR) to determine changes in lean and fat mass.

    • Collection of blood for biomarker analysis.

    • Harvesting of specific tissues, such as skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue depots, for weight and further analysis (e.g., histology, gene expression).

Formulation for Oral Administration

For preclinical oral dosing in rodents, this compound can be formulated as a suspension or solution. A common vehicle for such studies consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

The components should be added sequentially to ensure proper dissolution. The final formulation should be a clear solution.

Safety and Toxicology

Preclinical safety studies in rats and dogs have indicated that this compound is well-tolerated with no serious safety or tolerability issues identified. The compound exhibits weak inhibition of the hERG channel relative to its potent MC4R activity, suggesting a low risk for cardiac-related adverse effects. Standard safety panel screening did not reveal any significant off-target risks.

Conclusion

This compound is a highly potent and selective MC4R antagonist that has demonstrated significant efficacy in a preclinical model of cachexia. Its ability to stimulate appetite and increase body weight makes it a valuable research tool for investigating the pathophysiology of cachexia and for the preclinical evaluation of novel anti-cachexia therapies. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding and treatment of this debilitating syndrome.

References

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of (2R,2R)-PF-07258669 in Aged Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R) that has shown efficacy in preclinical models of anorexia and cachexia.[1][2][3] The MC4R, a G-protein coupled receptor primarily expressed in the brain, plays a crucial role in the regulation of appetite and energy homeostasis.[2] Antagonism of MC4R signaling is a promising therapeutic strategy to address appetite loss and body weight reduction associated with aging and chronic diseases. These application notes provide a detailed overview of a representative in vivo experimental protocol for evaluating the efficacy of this compound in an aged rat model, based on available preclinical data.

Mechanism of Action

This compound acts as a competitive antagonist at the MC4R, blocking the anorexigenic signaling of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). By inhibiting this pathway, PF-07258669 effectively promotes appetite and can lead to an increase in food intake and body weight.

MC4R Signaling Pathway

MC4R_Signaling_Pathway MC4R Signaling Pathway cluster_agonism Agonist Pathway (Anorexigenic) cluster_antagonism Antagonist Action alpha_MSH α-MSH MC4R_active MC4R (Active) alpha_MSH->MC4R_active Gs Gαs MC4R_active->Gs MC4R_inactive MC4R (Inactive) AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_Effectors_active Downstream Effectors (e.g., CREB, BDNF) PKA->Downstream_Effectors_active Appetite_Suppression Appetite Suppression Energy Expenditure Downstream_Effectors_active->Appetite_Suppression PF_07258669 This compound PF_07258669->MC4R_inactive Appetite_Stimulation Appetite Stimulation Weight Gain MC4R_inactive->Appetite_Stimulation

Caption: MC4R Signaling and Antagonism by PF-07258669.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic and pharmacodynamic parameters of this compound in aged rats.

ParameterValueSpeciesReference
Pharmacokinetics
Oral Bioavailability28%Aged Rat[1]
Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u)0.16Aged Rat[1]
Pharmacodynamics
Dosing Regimen0.3, 1, 3, 10 mg/kgAged Rat
Administration RouteOral (p.o.), twice dailyAged Rat
Study Duration22 daysAged Rat
Efficacy EndpointIncreased daily food intake and body weightAged Rat
Unbound Brain EC50 (for body weight gain)32 nMAged Rat[1]

Experimental Protocol

This protocol outlines a representative in vivo study to assess the efficacy of this compound in aged rats.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley or Wistar (Specify source)

  • Age: 18-24 months (Considered "aged")

  • Sex: Male or Female (Specify and maintain consistency)

  • Health Status: Healthy, free of specific pathogens.

Housing and Acclimatization
  • Housing: Single housing in standard laboratory cages to allow for accurate food and water intake monitoring.

  • Environment: Controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum.

  • Acclimatization: Allow at least one week for the animals to acclimate to the housing conditions before the start of the experiment.

Compound Formulation
  • Compound: this compound

  • Vehicle (suggested): A solution of 10% DMSO and 90% (20% SBE-β-CD in saline) is a potential formulation for oral administration. The final formulation should be sterile and prepared fresh daily.

  • Dose Concentrations: Prepare solutions of this compound in the vehicle to achieve the desired doses (e.g., 0.3, 1, 3, and 10 mg/kg) in a consistent dosing volume (e.g., 5 mL/kg).

Experimental Design and Procedure
  • Groups:

    • Vehicle control group

    • This compound treatment groups (e.g., 0.3, 1, 3, and 10 mg/kg)

  • Randomization: Randomly assign animals to the different treatment groups.

  • Administration: Administer the vehicle or this compound solution orally (p.o.) via gavage twice daily (e.g., at the beginning of the light and dark cycles) for 22 consecutive days.

Endpoint Measurements
  • Food and Water Intake: Measure daily. This can be done manually by weighing the provided food and water bottles at the same time each day.

  • Body Weight: Measure daily, prior to the first daily dose.

  • Clinical Observations: Observe the animals daily for any signs of toxicity or adverse effects.

Data Analysis
  • Calculate the daily food and water intake per animal.

  • Calculate the percentage change in body weight from baseline for each animal.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow for PF-07258669 Start Start Animal_Acclimatization Animal Acclimatization (Aged Rats, 1 week) Start->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Dosing_Period Dosing Period (22 days) Oral, Twice Daily Randomization->Dosing_Period Measurements Daily Measurements: - Food Intake - Water Intake - Body Weight Dosing_Period->Measurements Concurrent Data_Collection Data Collection and Compilation Measurements->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results End End Results->End

Caption: Generalized workflow for the in vivo evaluation of PF-07258669.

References

Application Notes and Protocols for Oral Administration and Dosing of (2R,2R)-PF-07258669 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4] The MC4R is a G protein-coupled receptor (GPCR) centrally expressed in the hypothalamus and plays a crucial role in regulating appetite and energy homeostasis.[3] Activation of MC4R signaling pathways is associated with a reduction in food intake and an increase in energy expenditure. Consequently, antagonism of MC4R by this compound has the potential to mitigate decreased appetite and body weight loss, making it a compound of interest for conditions such as cachexia and anorexia nervosa.[2][3]

These application notes provide a detailed overview of the oral administration and dosing of this compound in mice, based on available preclinical data and established methodologies for similar compounds. The provided protocols and data are intended to serve as a guide for researchers to design and execute in vivo studies in murine models.

Mechanism of Action and Signaling Pathway

This compound functions by competitively blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition of MC4R signaling leads to an increase in appetite and food intake. The downstream effects of MC4R activation are complex and involve multiple signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately influencing neuronal activity and gene expression related to appetite suppression. Other pathways, including the activation of extracellular signal-regulated kinase (ERK1/2) and brain-derived neurotrophic factor (BDNF), have also been implicated in MC4R signaling.

MC4R_Signaling_Pathway cluster_cell Hypothalamic Neuron MC4R MC4R G_alpha_s Gαs MC4R->G_alpha_s Activation AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation ERK ERK1/2 PKA->ERK CREB CREB PKA->CREB Phosphorylation ERK->CREB BDNF BDNF Expression CREB->BDNF Transcription Appetite_Suppression Appetite Suppression BDNF->Appetite_Suppression alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R PF07258669 This compound (Antagonist) PF07258669->MC4R Blocks Binding

Caption: Simplified MC4R Signaling Pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Aged Rats[2]
Dosage (mg/kg, p.o., twice daily)Duration of TreatmentKey Outcomes
0.3 - 1022 daysIncreased daily food intake and body weight.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesRouteDose (mg/kg)Oral Bioavailability (%)
RatOral528
DogOral593

Note: This data is derived from studies in rats and dogs and should be used as a guide for designing studies in mice. It is crucial to perform dose-finding and pharmacokinetic studies in the specific mouse strain being used.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a vehicle solution for the oral administration of this compound. Due to its hydrophobic nature, a suspension or solubilizing vehicle is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and the number of animals to be dosed.

  • Dissolution:

    • Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex thoroughly until the compound is fully dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Vehicle Addition:

    • Add the PEG300 to the DMSO solution and vortex.

    • Add the Tween-80 and vortex.

    • Finally, add the saline to reach the final volume and vortex thoroughly to ensure a homogenous suspension.

  • Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

Alternative Vehicle: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can also be used as a vehicle.

Protocol 2: Oral Administration of this compound to Mice via Gavage

This protocol outlines the standard procedure for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Mouse gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling:

    • Weigh the mouse to determine the accurate dosing volume. The typical gavage volume for mice is 5-10 mL/kg.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Hold the syringe with the prepared formulation and gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus into the stomach without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Compound Administration:

    • Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_analysis Efficacy & PK Analysis Weigh Weigh This compound Dissolve Dissolve in DMSO Weigh->Dissolve Add_Vehicle Add PEG300, Tween-80, Saline Dissolve->Add_Vehicle Vortex Vortex to Homogenize Add_Vehicle->Vortex Weigh_Mouse Weigh Mouse & Calculate Dose Vortex->Weigh_Mouse Restrain Restrain Mouse Weigh_Mouse->Restrain Gavage Perform Oral Gavage Restrain->Gavage Monitor Monitor Animal Gavage->Monitor Food_Intake Measure Food Intake Gavage->Food_Intake Monitor->Food_Intake Blood_Sample Collect Blood Samples Monitor->Blood_Sample Body_Weight Monitor Body Weight Food_Intake->Body_Weight PK_Analysis Pharmacokinetic Analysis Blood_Sample->PK_Analysis

Caption: Experimental Workflow for In Vivo Studies.

Dosing Considerations for Mice

Based on the effective oral dose range of 0.3-10 mg/kg (twice daily) in rats, a similar starting range is recommended for dose-finding studies in mice. It is advisable to initiate studies with a minimum of three dose levels (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship for the desired endpoint (e.g., increase in food intake or body weight).

Important Considerations:

  • Strain Differences: Pharmacokinetic and pharmacodynamic responses can vary between different mouse strains. It is essential to use a consistent strain throughout a study.

  • Tolerability: Closely monitor animals for any adverse effects, especially at higher doses.

  • Pharmacokinetics: Conduct pilot pharmacokinetic studies in mice to determine key parameters such as Cmax, Tmax, and oral bioavailability to optimize the dosing regimen.

Conclusion

This compound is a promising MC4R antagonist with potential therapeutic applications in disorders characterized by appetite loss. The protocols and data presented in these application notes provide a foundation for researchers to conduct in vivo studies in mice. Careful consideration of dose selection, formulation, and administration technique is crucial for obtaining reliable and reproducible results. It is strongly recommended that researchers perform pilot studies to determine the optimal experimental conditions for their specific mouse model and research question.

References

Application Notes and Protocols for (2R,2R)-PF-07258669 in the Study of Chemotherapy-Induced Anorexia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced anorexia is a prevalent and debilitating side effect of cancer treatment, significantly impacting patient quality of life and treatment outcomes. The melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain, is a key regulator of appetite and energy homeostasis.[1][2][3] Activation of MC4R suppresses appetite, and conversely, antagonism of this receptor can increase food intake.[2] (2R,2R)-PF-07258669 is a potent and selective antagonist of the MC4R, making it a valuable tool for investigating the role of the melanocortin pathway in chemotherapy-induced anorexia and for the potential development of therapeutic interventions.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological properties, detailed protocols for in vitro and in vivo studies, and visualization of the relevant biological pathways and experimental workflows.

Pharmacological Profile of this compound

This compound is an orally active small molecule antagonist of the MC4R.[4] Preclinical data have demonstrated its high potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference
IC50 Human13 nM[4]
Ki Human0.46 nM (460 pM)[1][4]
Ki Rat520 pM[1]
Ki Dog94 pM[1]
Selectivity >200-fold vs. MC1R, MC3R, MC5RN/A[1]
hERG IC50 N/A28 µM[1]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

ParameterSpeciesValueReference
Oral Bioavailability Rat (aged)28%[1]
Oral Bioavailability Dog93%[5]
Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u) Rat (aged)0.16[1]
Unbound-brain EC50 (based on body weight) Rat (aged)32 nM[1]

Signaling Pathway

This compound exerts its effects by blocking the canonical Gs-protein coupled signaling pathway of the MC4R. Under normal physiological conditions, endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH) bind to MC4R, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in appetite. By antagonizing the MC4R, this compound prevents this signaling cascade, thereby promoting appetite.

MC4R_Signaling_Pathway MC4R Signaling Pathway and Inhibition by PF-07258669 cluster_0 Cell Membrane MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Binds & Activates PF07258669 This compound (Antagonist) PF07258669->MC4R Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DownstreamTargets Downstream Targets PKA->DownstreamTargets Phosphorylates AppetiteSuppression Appetite Suppression DownstreamTargets->AppetiteSuppression

MC4R Signaling and Antagonism

Experimental Protocols

In Vitro Assays

1. MC4R Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the MC4R through competitive displacement of a radiolabeled ligand.

  • Materials:

    • HEK293 cells stably expressing human MC4R.

    • Radioligand: [¹²⁵I]-(Nle4, D-Phe7)-α-MSH ([¹²⁵I]-NDP-MSH).

    • This compound.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters (e.g., GF/C).

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Culture and harvest HEK293-hMC4R cells. Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

    • Assay Setup: In a 96-well plate, add in the following order:

      • Binding buffer.

      • A fixed concentration of [¹²⁵I]-NDP-MSH (close to its Kd).

      • Increasing concentrations of this compound or vehicle.

      • Cell membrane preparation.

    • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis:

      • Subtract non-specific binding (determined in the presence of a high concentration of unlabeled agonist) from total binding to obtain specific binding.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC50 value using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

2. MC4R Functional Antagonism (cAMP) Assay

This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing MC4R.

  • Materials:

    • HEK293 or CHO cells stably expressing human MC4R.

    • MC4R agonist (e.g., α-MSH).

    • This compound.

    • Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Pre-incubation: Replace the culture medium with stimulation buffer. Add increasing concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Agonist Stimulation: Add a fixed concentration of an MC4R agonist (typically the EC80 concentration) to the wells.

    • Incubation: Incubate the plate for 15-30 minutes at 37°C.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Data Analysis:

      • Generate a standard curve using known concentrations of cAMP.

      • Convert the raw assay signal for each sample into a cAMP concentration.

      • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

      • Determine the IC50 value using non-linear regression.

In Vivo Model of Chemotherapy-Induced Anorexia

This protocol describes a general method for inducing anorexia in rats using cisplatin (B142131), a common chemotherapeutic agent, and for evaluating the efficacy of this compound in mitigating this effect.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Materials:

    • Cisplatin.

    • This compound.

    • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]

    • Standard rat chow and water.

    • Metabolic cages for monitoring food and water intake.

  • Experimental Workflow:

in_vivo_workflow In Vivo Workflow for Chemotherapy-Induced Anorexia Study cluster_treatment Treatment Phase Acclimatization Acclimatization (1 week) Baseline Baseline Measurement (Food intake, Body weight) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, Cisplatin + Vehicle, Cisplatin + PF-07258669) Baseline->Grouping Treatment Treatment Administration Grouping->Treatment Monitoring Daily Monitoring (Food intake, Body weight, Clinical signs) Treatment->Monitoring CisplatinAdmin Cisplatin Administration (e.g., 6 mg/kg, IP) Treatment->CisplatinAdmin PFAdmin This compound Administration (e.g., 0.3-10 mg/kg, PO, twice daily) Treatment->PFAdmin Endpoint Endpoint Analysis (e.g., Body composition) Monitoring->Endpoint

In Vivo Experimental Workflow
  • Procedure:

    • Acclimatization: House rats individually in metabolic cages for at least one week to adapt to the environment.

    • Baseline Measurements: Record daily food intake and body weight for several days to establish a stable baseline.

    • Randomization: Randomly assign animals to experimental groups (e.g., Vehicle control, Cisplatin + Vehicle, Cisplatin + this compound at different doses).

    • Chemotherapy Induction: Administer a single intraperitoneal (IP) injection of cisplatin (e.g., 6 mg/kg) to induce anorexia.[6] The vehicle control group receives a saline injection.

    • Test Compound Administration: Administer this compound orally (PO) at the desired doses (e.g., 0.3-10 mg/kg) twice daily.[4] Treatment can be initiated prior to or concurrently with cisplatin administration.

    • Monitoring: Record food intake, water intake, and body weight daily for the duration of the study (e.g., 5-7 days). Observe animals for any clinical signs of distress.

    • Endpoint Analysis: At the end of the study, further analysis such as body composition (e.g., via DEXA scan) can be performed to assess changes in fat and lean mass.

Data Presentation

Table 3: Representative In Vivo Efficacy Data of this compound in an Aged Rat Model of Anorexia/Cachexia

Treatment GroupDose (mg/kg, PO, twice daily)DurationOutcomeReference
This compound0.322 daysIncreased daily food intake and body weight[4]
This compound122 daysIncreased daily food intake and body weight[4]
This compound322 daysIncreased daily food intake and body weight[4]
This compound1022 daysIncreased daily food intake and body weight[4]

Note: The above data is from an aged rat model, and similar dose-responsive effects would be investigated in a chemotherapy-induced anorexia model.

Conclusion

This compound is a potent and selective MC4R antagonist that serves as a valuable research tool for elucidating the role of the melanocortin pathway in chemotherapy-induced anorexia. The protocols provided herein offer a framework for the in vitro characterization and in vivo evaluation of this compound. Further studies utilizing this compound in relevant preclinical models will be crucial in validating the therapeutic potential of MC4R antagonism for the management of anorexia in cancer patients.

References

Application Notes and Protocols for Testing (2R,2R)-PF-07258669 in Animal Models of Cachexia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle and fat wasting, and systemic inflammation, often associated with chronic diseases such as cancer, chronic kidney disease (CKD), and sepsis. The melanocortin-4 receptor (MC4R) plays a crucial role in regulating appetite and energy homeostasis. (2R,2R)-PF-07258669 is a potent and selective MC4R antagonist, offering a promising therapeutic strategy to counteract cachexia by stimulating appetite and preserving body mass.[1][2][3][4][5] These application notes provide detailed protocols for inducing and evaluating cachexia in various animal models to test the efficacy of this compound.

Mechanism of Action of this compound

This compound acts as an antagonist to the MC4R. In states of cachexia, pro-inflammatory cytokines can lead to an overstimulation of the central melanocortin system. This results in the activation of pro-opiomelanocortin (POMC) neurons and the release of α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist of MC4R. The binding of α-MSH to MC4R suppresses appetite and increases energy expenditure. By blocking this interaction, this compound is hypothesized to disinhibit appetite-stimulating pathways, leading to increased food intake and a reduction in the catabolic processes that drive cachexia.[3][4][6]

MC4R_Signaling_Pathway cluster_0 Hypothalamic POMC Neuron cluster_1 Downstream Neuron Pro-inflammatory\nCytokines Pro-inflammatory Cytokines POMC POMC Pro-inflammatory\nCytokines->POMC α-MSH α-MSH POMC->α-MSH Cleavage MC4R MC4R α-MSH->MC4R Activates Anorexia\n(Decreased Appetite) Anorexia (Decreased Appetite) MC4R->Anorexia\n(Decreased Appetite) Increased\nEnergy Expenditure Increased Energy Expenditure MC4R->Increased\nEnergy Expenditure This compound This compound This compound->MC4R Antagonizes

Figure 1: Simplified signaling pathway of MC4R antagonism by this compound.

Experimental Workflow for Preclinical Testing

A generalized workflow for evaluating this compound in animal models of cachexia is outlined below. This workflow can be adapted based on the specific model and research questions.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Cachexia Induction Cachexia Induction Baseline Measurements->Cachexia Induction Randomization & Grouping Randomization & Grouping Cachexia Induction->Randomization & Grouping Treatment Administration Treatment Administration Randomization & Grouping->Treatment Administration In-life Monitoring In-life Monitoring Treatment Administration->In-life Monitoring Terminal Endpoint Collection Terminal Endpoint Collection In-life Monitoring->Terminal Endpoint Collection Data Analysis Data Analysis Terminal Endpoint Collection->Data Analysis

Figure 2: General experimental workflow for testing this compound.

Animal Models of Cachexia

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The following sections detail protocols for three distinct and widely used models of cachexia.

Cancer-Induced Cachexia: C26 Adenocarcinoma Model

The Colon-26 (C26) adenocarcinoma model is a well-established and aggressive model of cancer cachexia, characterized by rapid weight loss, muscle and fat atrophy, and systemic inflammation, particularly elevated IL-6 levels.[7][8][9]

Experimental Protocol:

  • Cell Culture: Culture C26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Strain: Use male BALB/c mice, typically 6-8 weeks old.

  • Tumor Implantation:

    • Harvest C26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[10]

    • A control group should be injected with an equal volume of sterile PBS.

  • Monitoring:

    • Measure body weight, tumor volume, and food intake every other day.

    • Tumor volume can be calculated using the formula: V = (width)^2 x length / 2.

  • Treatment:

    • Initiate treatment with this compound or vehicle control when cachexia becomes apparent (e.g., significant body weight loss).

    • Administer the compound as per the desired route and frequency (e.g., oral gavage, twice daily).

  • Endpoint Analysis:

    • Euthanize mice when the tumor burden becomes excessive or at a predetermined time point.

    • Collect blood for cytokine analysis (e.g., IL-6).

    • Dissect and weigh tumors, skeletal muscles (gastrocnemius, tibialis anterior), and adipose tissue (epididymal fat pads).

    • Analyze muscle tissue for markers of atrophy (e.g., MuRF-1, Atrogin-1 expression).

Expected Outcomes & Quantitative Data:

ParameterControl (No Tumor)C26 + VehicleC26 + this compound
Change in Body Weight GainSignificant LossAttenuated Loss/Gain
Gastrocnemius Muscle Mass BaselineDecreasedPreserved/Increased
Epididymal Fat Mass BaselineSignificantly DecreasedPreserved/Increased
Daily Food Intake NormalDecreasedIncreased
Serum IL-6 Levels Undetectable/LowSignificantly ElevatedMay or may not be altered

Note: The specific quantitative values will depend on the exact experimental conditions, but the trends are expected to be as indicated.

Inflammation-Induced Cachexia: Lipopolysaccharide (LPS) Model

The LPS model induces an acute inflammatory state that mimics the systemic inflammation seen in sepsis and other inflammatory conditions leading to cachexia. This model is characterized by anorexia, weight loss, and muscle wasting.[11][12][13]

Experimental Protocol:

  • Animal Strain: Use male C57BL/6 mice, typically 8-10 weeks old.

  • Induction of Cachexia:

    • Administer LPS (from E. coli) via intraperitoneal (i.p.) injection. A typical dose is 1 mg/kg body weight.[14]

    • The control group should receive an i.p. injection of sterile saline.

  • Treatment:

    • Administer this compound or vehicle control prior to or concurrently with the LPS injection.

  • Monitoring:

    • Monitor food intake and body weight at regular intervals (e.g., 4, 8, 12, 24 hours) post-injection.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 hours), euthanize the mice.

    • Collect blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).

    • Dissect and weigh skeletal muscles.

    • Analyze muscle tissue for inflammatory and catabolic markers.

Expected Outcomes & Quantitative Data:

ParameterSaline ControlLPS + VehicleLPS + this compound
Change in Body Weight (24h) StableLossAttenuated Loss
Food Intake (24h) NormalSignificantly DecreasedSignificantly Increased
Plasma TNF-α Levels LowElevatedMay or may not be altered
Muscle Atrophy Markers BaselineIncreasedAttenuated Increase
Chronic Kidney Disease (CKD)-Induced Cachexia: Adenine (B156593) Model

The adenine-induced CKD model is a non-surgical method to induce renal failure and associated cachexia. A high-adenine diet leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing kidney damage, uremia, and subsequent cachexia.

Experimental Protocol:

  • Animal Strain: Use male C57BL/6 or ICR mice, typically 6-8 weeks old.

  • Induction of CKD:

    • Feed mice a diet supplemented with 0.2% adenine for 3-4 weeks.

    • The control group should be fed a standard chow diet.

  • Treatment:

    • Initiate treatment with this compound or vehicle control after a period of adenine diet to establish CKD, or concurrently with the diet.

  • Monitoring:

    • Monitor body weight and food intake regularly.

    • Periodically collect blood samples to measure markers of renal function (BUN, creatinine).

  • Endpoint Analysis:

    • At the end of the study period, euthanize the mice.

    • Collect blood for final renal function and inflammatory marker analysis.

    • Dissect and weigh kidneys, skeletal muscles, and adipose tissue.

    • Perform histological analysis of the kidneys to confirm damage.

Expected Outcomes & Quantitative Data:

ParameterControl DietAdenine Diet + VehicleAdenine Diet + this compound
Change in Body Weight GainLossAttenuated Loss/Gain
Blood Urea Nitrogen (BUN) NormalSignificantly ElevatedElevated (may be slightly lower)
Plasma Creatinine NormalSignificantly ElevatedElevated (may be slightly lower)
Daily Food Intake NormalDecreasedIncreased
Muscle Mass BaselineDecreasedPreserved/Increased

Concluding Remarks

These detailed protocols provide a framework for the preclinical evaluation of this compound in robust and clinically relevant animal models of cachexia. The consistent and accurate application of these methodologies, coupled with the comprehensive collection of quantitative data, will be crucial in determining the therapeutic potential of this novel MC4R antagonist for the treatment of cachexia. Researchers should adapt these protocols as necessary to suit their specific experimental goals and institutional guidelines.

References

Application Notes and Protocols for a Phase 1 Clinical Trial of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is an orally active, potent, and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a crucial role in regulating appetite and energy expenditure.[1][2] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss, such as anorexia and cachexia.[1][2] Preclinical studies have demonstrated the potential of PF-07258669 to increase food intake and body weight.[3] This document outlines the design and protocols for a Phase 1, first-in-human (FIH) clinical trial to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult volunteers. A Phase 1 clinical trial for PF-07258669 has been completed (NCT05113940).[4][5]

Signaling Pathway of this compound

MC4R_Signaling_Pathway cluster_0 Hypothalamic Neuron alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates PF_07258669 This compound (Antagonist) PF_07258669->MC4R Binds and Blocks Appetite_Stimulation Appetite Stimulation PF_07258669->Appetite_Stimulation Promotes AC Adenylate Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Appetite_Suppression Appetite Suppression CREB->Appetite_Suppression Leads to

MC4R signaling and the antagonistic action of PF-07258669.

Study Objectives

Primary Objective
  • To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adult participants.

Secondary Objectives
  • To characterize the pharmacokinetic (PK) profile of this compound following single and multiple oral doses.

  • To evaluate the pharmacodynamic (PD) effects of this compound on biomarkers of appetite and satiety.

  • To determine the maximum tolerated dose (MTD) of this compound.

Study Design

This is a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in healthy adult volunteers. The study will be conducted in two parts: Part A (SAD) and Part B (MAD).

Clinical_Trial_Workflow cluster_SAD Part A: Single Ascending Dose (SAD) cluster_MAD Part B: Multiple Ascending Dose (MAD) SAD_Screening Screening SAD_Randomization Randomization (e.g., 6 active: 2 placebo) SAD_Screening->SAD_Randomization SAD_Dosing Single Oral Dose (Dose Escalation in Cohorts) SAD_Randomization->SAD_Dosing SAD_Monitoring Intensive Safety and PK/PD Monitoring SAD_Dosing->SAD_Monitoring SAD_Follow_up Follow-up SAD_Monitoring->SAD_Follow_up MAD_Screening Screening SAD_Follow_up->MAD_Screening Data Review for Dose Selection MAD_Randomization Randomization (e.g., 8 active: 2 placebo) MAD_Screening->MAD_Randomization MAD_Dosing Multiple Oral Doses (e.g., once daily for 7 days) MAD_Randomization->MAD_Dosing MAD_Monitoring Safety and PK/PD Monitoring MAD_Dosing->MAD_Monitoring MAD_Follow_up Follow-up MAD_Monitoring->MAD_Follow_up

Workflow of the Phase 1 clinical trial for PF-07258669.
Dose Escalation Strategy

A "3+3" dose escalation design will be employed for both the SAD and MAD cohorts. The decision to escalate to the next dose level will be based on the safety and tolerability data from the preceding cohort.

Dose_Escalation_Logic Start Start with Dose Level X (n=3) DLT_Check1 0 of 3 participants experience DLT? Start->DLT_Check1 Escalate Escalate to next dose level DLT_Check1->Escalate Yes DLT_Check2 1 of 3 participants experiences DLT? DLT_Check1->DLT_Check2 No Add_3 Add 3 more participants at the same dose level DLT_Check2->Add_3 Yes Stop Stop dose escalation. MTD is the previous dose level. DLT_Check2->Stop No (≥2 DLTs) DLT_Check3 ≤1 of 6 participants experiences DLT? Add_3->DLT_Check3 DLT_Check3->Escalate Yes DLT_Check3->Stop No

Logic of the 3+3 dose escalation design.

Data Presentation

Table 1: Proposed Dosing Cohorts for SAD and MAD Parts
PartCohortDose Level (mg)Number of Participants (Active:Placebo)
A: SAD 1TBD6:2
2TBD6:2
3TBD6:2
.........
B: MAD 1TBD8:2
2TBD8:2
.........
TBD: To be determined based on preclinical toxicology data and emerging clinical data.
Table 2: Pharmacokinetic Sampling Schedule
TimepointSAD (Part A)MAD (Part B) - Day 1MAD (Part B) - Day 7
Pre-doseXXX
0.5 hr post-doseXXX
1 hr post-doseXXX
2 hr post-doseXXX
4 hr post-doseXXX
6 hr post-doseXXX
8 hr post-doseXXX
12 hr post-doseXXX
24 hr post-doseXXX
48 hr post-doseXX
72 hr post-doseXX
Table 3: Pharmacodynamic Assessment Schedule
AssessmentSAD (Part A)MAD (Part B)
Visual Analog Scales (VAS) for Hunger, Satiety, and Prospective Food Consumption Pre-dose, and at 1, 2, 4, and 8 hours post-dosePre-dose and at 1, 2, 4, and 8 hours post-dose on Day 1 and Day 7
Plasma Ghrelin Levels Pre-dose and at 1, 2, and 4 hours post-dosePre-dose and at 1, 2, and 4 hours post-dose on Day 1 and Day 7
Plasma Peptide YY (PYY) Levels Pre-dose and at 1, 2, and 4 hours post-dosePre-dose and at 1, 2, and 4 hours post-dose on Day 1 and Day 7

Experimental Protocols

Starting Dose Determination

The starting dose for the first-in-human (FIH) trial will be determined based on the No-Observed-Adverse-Effect-Level (NOAEL) identified in preclinical toxicology studies in the most sensitive species. The Human Equivalent Dose (HED) will be calculated using allometric scaling based on body surface area, as recommended by the U.S. Food and Drug Administration (FDA) guidance.[6][7] A safety factor of at least 10 will be applied to the HED to determine the maximum recommended starting dose (MRSD).[1][6]

Protocol for Starting Dose Calculation:

  • Identify the NOAEL from preclinical toxicology studies in at least two mammalian species (one rodent, one non-rodent).

  • Select the NOAEL from the most sensitive species.

  • Calculate the HED using the following formula: HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33[6] (Standard conversion factors can also be used as provided in FDA guidance)

  • Apply a safety factor of ≥10 to the HED to determine the MRSD. MRSD = HED / Safety Factor

  • The initial starting dose will be a fraction of the MRSD.

Pharmacokinetic Analysis

Protocol for PK Sample Collection and Analysis:

  • Collect whole blood samples into K2-EDTA tubes at the time points specified in Table 2.

  • Process blood samples by centrifugation at 1500 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the plasma concentrations of this compound and its major metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Calculate PK parameters, including but not limited to, Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2, using non-compartmental analysis.

Pharmacodynamic Assessments

Protocol for Visual Analog Scales (VAS):

  • Administer a validated 100-mm VAS to participants at the time points specified in Table 3.

  • The VAS will include questions to assess:

    • Hunger ("How hungry do you feel?")

    • Satiety ("How full do you feel?")

    • Desire to eat ("How strong is your desire to eat?")

    • Prospective food consumption ("How much food do you think you could eat right now?")[8][9][10]

  • Instruct participants to make a single vertical mark on the line to indicate their feeling.

  • Measure the distance from the beginning of the line to the participant's mark in millimeters to quantify the rating.

Protocol for Ghrelin and PYY Analysis:

  • Collect whole blood samples into P800 tubes (containing a cocktail of protease, esterase, and DPP-4 inhibitors) at the time points specified in Table 3.

  • Process blood samples by centrifugation at 1500 x g for 15 minutes at 4°C within 30 minutes of collection to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure the plasma concentrations of total ghrelin and total PYY using validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[3][11][12][13]

Safety and Tolerability Assessments

Protocol for Safety Monitoring:

  • Continuously monitor participants for adverse events (AEs) throughout the study.

  • Perform physical examinations, vital sign measurements (blood pressure, heart rate, respiratory rate, and temperature), and 12-lead electrocardiograms (ECGs) at regular intervals.

  • Collect blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at screening, pre-dose, and specified time points post-dose.

  • Define dose-limiting toxicities (DLTs) in the protocol, which will be used to guide dose escalation decisions.

References

Application Notes and Protocols for Preclinical Research of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and preclinical evaluation of (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The primary application for this compound in preclinical research is the study of appetite regulation and the treatment of conditions such as anorexia and cachexia.

Mechanism of Action

This compound acts as an antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] The MC4R plays a crucial role in the regulation of energy homeostasis, with its activation leading to a suppression of appetite. By blocking the signaling of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), this compound can effectively increase appetite and food intake, making it a promising candidate for treating appetite loss associated with chronic diseases.

MC4R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Hypothalamus) POMC POMC α_MSH α-MSH POMC->α_MSH Cleavage MC4R MC4R G_Protein Gαs MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Appetite_Suppression Appetite Suppression PKA->Appetite_Suppression Leads to PF_07258669 This compound PF_07258669->MC4R Antagonist Binding (Blocks α-MSH) α_MSH->MC4R Agonist Binding Formulation_Workflow cluster_invitro In Vitro Formulation cluster_invivo In Vivo Oral Formulation Weigh_Compound_vitro Weigh this compound Add_DMSO_vitro Add pure DMSO Weigh_Compound_vitro->Add_DMSO_vitro Dissolve_vitro Vortex/Sonicate to Dissolve Add_DMSO_vitro->Dissolve_vitro Store_vitro Store at -20°C / -80°C Dissolve_vitro->Store_vitro Start_vivo Choose Formulation Protocol1 Protocol 1: SBE-β-CD Start_vivo->Protocol1 Protocol2 Protocol 2: Co-Solvent Start_vivo->Protocol2 Protocol3 Protocol 3: Corn Oil Start_vivo->Protocol3 Prep_DMSO_Stock Prepare DMSO Stock Protocol1->Prep_DMSO_Stock Prep_SBE_CD Prepare 20% SBE-β-CD in Saline Protocol1->Prep_SBE_CD Protocol2->Prep_DMSO_Stock Protocol3->Prep_DMSO_Stock Mix_P1 Mix 10% DMSO Stock with 90% SBE-β-CD solution Prep_DMSO_Stock->Mix_P1 Mix_P2 Sequentially Mix: 10% DMSO Stock 40% PEG300 5% Tween-80 45% Saline Prep_DMSO_Stock->Mix_P2 Mix_P3 Mix 10% DMSO Stock with 90% Corn Oil Prep_DMSO_Stock->Mix_P3 Prep_SBE_CD->Mix_P1 Final_Formulation Ready for Dosing Mix_P1->Final_Formulation Mix_P2->Final_Formulation Mix_P3->Final_Formulation Experimental_Workflow Acclimation Acclimate Aged Rats (18-20 months) to Metabolic Cages (1 week) Randomization Randomize into Treatment Groups (Vehicle, 0.3, 1, 3, 10 mg/kg) Acclimation->Randomization Dosing_Period Dosing Period (22 Days) Randomization->Dosing_Period Daily_Dosing Oral Gavage (p.o.) Twice Daily Dosing_Period->Daily_Dosing Daily_Measurements Daily Measurements Dosing_Period->Daily_Measurements Data_Analysis Data Analysis (e.g., ANOVA) Dosing_Period->Data_Analysis Body_Weight Body Weight Daily_Measurements->Body_Weight Food_Intake Food Intake Daily_Measurements->Food_Intake Clinical_Obs Clinical Observations Daily_Measurements->Clinical_Obs Results Evaluate Efficacy: Change in Body Weight & Food Intake Data_Analysis->Results

References

Application Notes and Protocols for (2R,2R)-PF-07258669 in Appetite Stimulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (2R,2R)-PF-07258669, a potent and selective melanocortin-4 receptor (MC4R) antagonist, in preclinical studies investigating appetite stimulation. The protocols and data presented are based on currently available information and are intended to serve as a starting point for laboratory investigations.

Introduction

This compound is a small molecule inhibitor of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the brain that plays a crucial role in regulating energy homeostasis and appetite.[1][2] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss, such as anorexia and cachexia.[1][3] Preclinical studies have demonstrated the efficacy of PF-07258669 in increasing food intake and body weight, supporting its development for the treatment of anorexia nervosa.[4][5]

While the primary mechanism of this compound is MC4R antagonism, it is important to understand the broader context of appetite regulation, which involves complex signaling pathways. One such pathway is the kynurenine (B1673888) pathway, the principal route of tryptophan metabolism.[6] This pathway can influence neurotransmitter systems involved in appetite control, such as serotonin.[7][8] However, the direct appetite-stimulating effects of PF-07258669 are attributed to its action on the MC4R pathway.

Mechanism of Action: MC4R Antagonism

The melanocortin system is a key regulator of energy balance. The endogenous agonist for MC4R is alpha-melanocyte-stimulating hormone (α-MSH).[5] Activation of MC4R by α-MSH leads to a suppression of appetite and a decrease in food intake.[5] this compound acts as a competitive antagonist at the MC4R, blocking the binding of α-MSH and thereby inhibiting this anorexigenic signaling pathway. The result is an increase in appetite and food consumption.[5]

MC4R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post MC4R-Expressing Neuron alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Agonist Binding AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_Signal Anorexigenic Signal (Decreased Appetite) CREB->Anorexigenic_Signal Promotes PF_07258669 This compound PF_07258669->MC4R Antagonist Binding (Blocks α-MSH)

Figure 1: Simplified signaling pathway of MC4R antagonism by this compound.

Preclinical Data Summary

The following tables summarize the key preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

ParameterSpeciesValueReference
Ki (MC4R) Human0.46 nM[9]
Rat520 pM
Dog94 pM
IC50 (MC4R) Human13 nM[9]
Selectivity >200-fold for MC4R over MC1R, MC3R, and MC5R
hERG IC50 28 µM

Table 2: Pharmacokinetic Properties [10]

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUCinf (ng·h/mL)Oral Bioavailability (F%)
Rat IV11.0-785-
Oral50.98600112028
Dog IV12.3-1660-
Oral53.61470461093

Table 3: In Vivo Efficacy in Aged Rats [9][10]

Dose (mg/kg, p.o., BID)DurationKey Findings
0.3 - 1022 daysDose-dependent increase in daily food intake and body weight.

Experimental Protocols

The following protocols are designed for conducting appetite stimulation studies in rodents using this compound.

This compound can be formulated for oral administration using the following vehicle compositions. It is recommended to perform a small-scale formulation test to ensure solubility and stability.

  • Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[9]

  • Option 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[9]

  • Option 3: 10% DMSO, 90% Corn Oil.[9]

Preparation Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.[9]

  • Add the remaining excipients sequentially while vortexing to ensure a homogenous solution.

  • Prepare a fresh formulation for each day of dosing.

  • Species: Aged rats are a suitable model, as efficacy has been demonstrated in this population.[1][4] Other rodent models of anorexia or cachexia can also be considered.

  • Housing: House animals individually to allow for accurate measurement of food and water intake.

  • Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week prior to the start of the experiment.

  • Diet: Provide a standard chow diet and water ad libitum.

The following is a suggested experimental workflow for a 22-day appetite stimulation study.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase (22 days) cluster_post_study Post-Study Phase Acclimation Animal Acclimation (7 days) Baseline Baseline Measurements (3-5 days) - Body Weight - Food Intake - Water Intake Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Twice Daily Oral Dosing - Vehicle - PF-07258669 (0.3, 1, 3, 10 mg/kg) Randomization->Dosing Monitoring Daily Monitoring - Body Weight - Food Intake - Water Intake - Clinical Observations Dosing->Monitoring Endpoint Endpoint Measurements - Final Body Weight - Terminal Blood Collection - Tissue Harvesting Monitoring->Endpoint At study termination Analysis Data Analysis Endpoint->Analysis

Figure 2: Experimental workflow for an appetite stimulation study.

Procedure:

  • Baseline Measurement: For 3-5 days prior to the first dose, measure and record the body weight, food intake, and water intake for each animal to establish a baseline.

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, and multiple dose levels of PF-07258669).

  • Dosing: Administer the vehicle or this compound orally (p.o.) twice daily (BID) at the desired dose levels (e.g., 0.3, 1, 3, and 10 mg/kg).[9][10]

  • Daily Monitoring: Throughout the 22-day study period, measure and record the body weight, food intake, and water intake for each animal daily. Also, perform daily clinical observations to monitor the health of the animals.

  • Endpoint Analysis: At the end of the study, record the final body weight. Depending on the study objectives, terminal blood samples can be collected for pharmacokinetic or biomarker analysis, and relevant tissues (e.g., brain, adipose tissue, muscle) can be harvested.

  • Calculate the change in body weight from baseline for each animal.

  • Calculate the average daily food and water intake.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Concluding Remarks

This compound is a promising MC4R antagonist for stimulating appetite. The protocols outlined in these application notes provide a framework for conducting preclinical studies to evaluate its efficacy. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Measuring Food Intake and Body Weight Changes with (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G-protein coupled receptor located in the brain that plays a critical role in regulating appetite and energy expenditure.[4][5] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), suppresses appetite.[4] By blocking this interaction, this compound can increase appetite and food intake, leading to weight gain.[4][6] These characteristics make it a promising therapeutic candidate for conditions associated with appetite loss, such as anorexia and cachexia.[3][6]

These application notes provide detailed protocols for preclinical evaluation of this compound in a rat model of age-related anorexia, focusing on the measurement of food intake and body weight changes.

Data Presentation

The following tables summarize the reported preclinical efficacy of this compound in an aged rat model. The compound was administered orally twice daily for 22 days.[6]

Table 1: In Vivo Efficacy of this compound in Aged Rats [6]

ParameterVehicle Control0.3 mg/kg1 mg/kg3 mg/kg10 mg/kg
Change in Daily Food Intake BaselineDose-responsive increaseDose-responsive increaseDose-responsive increaseDose-responsive increase
Change in Body Weight BaselineDose-responsive increaseDose-responsive increaseDose-responsive increaseDose-responsive increase

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Aged Rats

ParameterValue
Oral Bioavailability28%
Unbound Brain EC50 (for body weight change)32 nM
Corresponding Body Weight Increase0.5% per day

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

MC4R_Pathway cluster_0 Hypothalamic Neuron POMC Neuron POMC Neuron α-MSH α-MSH POMC Neuron->α-MSH releases MC4R Neuron MC4R Neuron MC4R MC4R α-MSH->MC4R activates Satiety Satiety MC4R->Satiety promotes PF07258669 This compound PF07258669->MC4R antagonizes

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on preclinical studies of this compound and standard rodent handling procedures.

Protocol 1: Evaluation of this compound on Food Intake and Body Weight in an Aged Rat Model of Anorexia

This protocol describes a 22-day study to assess the in vivo efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

  • Aged male rats (e.g., Sprague-Dawley, ~18-24 months old)

  • Standard laboratory rodent chow

  • Animal balance (accurate to 0.1 g)

  • Food scale (accurate to 0.1 g)

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

Experimental Workflow:

experimental_workflow acclimatization Acclimatization (7 days) baseline Baseline Measurements (3 days) - Body Weight - Food Intake acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Dosing Period (22 days) - Twice daily oral gavage randomization->dosing measurements Daily Measurements - Body Weight - Food Intake dosing->measurements during analysis Data Analysis measurements->analysis

Caption: Experimental workflow for the in vivo efficacy study.

Procedure:

  • Animal Acclimatization:

    • House rats individually in a temperature- and light-controlled environment (12-hour light/dark cycle).

    • Provide ad libitum access to standard chow and water for a 7-day acclimatization period.

  • Baseline Measurements:

    • For 3 consecutive days prior to the start of dosing, measure and record the body weight and daily food intake for each rat at the same time each day.

  • Randomization:

    • Based on baseline body weight and food intake, randomize animals into treatment groups (e.g., Vehicle, 0.3, 1, 3, and 10 mg/kg of this compound).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • On each dosing day, prepare fresh dosing solutions for each group by diluting the stock solution with the vehicle.

    • Administer the assigned treatment solution or vehicle to each rat via oral gavage twice daily (e.g., at the beginning of the light and dark cycles) for 22 consecutive days.

  • Daily Measurements:

    • Each day, at a consistent time, measure and record the body weight of each rat.

    • Measure and record the amount of food consumed by each rat over the previous 24-hour period. To do this, weigh the provided food hopper and any spilled food, and subtract this from the initial weight of the food provided.

  • Data Analysis:

    • Calculate the daily change in body weight for each animal relative to its baseline weight.

    • Calculate the average daily food intake for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on food intake and body weight compared to the vehicle control group.

Protocol 2: Oral Gavage in Rats

This protocol provides a detailed procedure for the oral administration of this compound.

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat's body with one hand while using the thumb and forefinger of the same hand to gently hold the head and neck.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the appropriate insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the pre-filled syringe containing the dosing solution.

  • Post-Administration Monitoring:

    • Carefully withdraw the gavage needle.

    • Return the rat to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.

References

Pharmacokinetic and pharmacodynamic modeling of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The provided protocols are intended to guide researchers in the preclinical and clinical evaluation of this and similar compounds.

Introduction

This compound is an orally bioavailable small molecule that acts as a competitive antagonist at the MC4R. The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1][2] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss and unintended weight loss, such as cachexia and anorexia.[3][4] Preclinical studies have demonstrated the potential of PF-07258669 to increase food intake and body weight.[3] A Phase 1 clinical trial (NCT05113940) has been completed to evaluate the safety, tolerability, and pharmacokinetics of PF-07258669 in healthy adult participants.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for this compound from preclinical studies.

Table 1: In Vitro Pharmacodynamic Properties
ParameterSpeciesValueReference
IC₅₀ Human MC4R13 nM[3]
Kᵢ Human MC4R0.46 nM[3]
Table 2: Preclinical Pharmacokinetic Parameters
ParameterRatDogReference
Dose (IV) 1 mg/kg1 mg/kg[3]
Clearance (CLp) 21 mL/min/kg11 mL/min/kg[3]
Volume of Distribution (Vss) 0.95 L/kg1.3 L/kg[3]
Half-life (T½) 1.0 h2.3 h[3]
Dose (Oral) 5 mg/kg5 mg/kg[3]
Tₘₐₓ 0.5 h0.38 h[3]
Cₘₐₓ 600 ng/mL1470 ng/mL[3]
AUCᵢₙ𝒻 1120 ng·h/mL4610 ng·h/mL[3]
Oral Bioavailability (F%) 28%93%[3]
Table 3: In Vivo Pharmacodynamic Properties
ParameterSpeciesValueConditionsReference
Unbound Brain EC₅₀ Aged Rat32 nMIncrease in body weightMedChemExpress

Signaling Pathway and Experimental Workflows

Signaling Pathway

This compound acts by blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition prevents the activation of the downstream Gs protein signaling cascade, leading to a decrease in cyclic AMP (cAMP) production and subsequent downstream effects that ultimately result in increased appetite and food intake.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates PF_07258669 This compound (Antagonist) PF_07258669->MC4R Binds & Blocks Gs Gs protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Increased Appetite) PKA->Cellular_Response Leads to

MC4R Signaling Pathway Antagonism by PF-07258669
Experimental Workflow: In Vivo Pharmacodynamic Study

The following diagram outlines a typical workflow for evaluating the pharmacodynamic effects of an MC4R antagonist like this compound in a preclinical model of anorexia.

In_Vivo_PD_Workflow Animal_Model Select Aged Rat Model of Anorexia Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Measurement (Food Intake, Body Weight) Acclimation->Baseline Randomization Randomize into Groups (Vehicle, PF-07258669 Doses) Baseline->Randomization Dosing Daily Oral Dosing (e.g., 22 days) Randomization->Dosing Monitoring Daily Monitoring (Food Intake, Body Weight, Clinical Signs) Dosing->Monitoring Repeated Data_Analysis Data Analysis (Dose-Response Relationship) Monitoring->Data_Analysis Conclusion Determine Efficacy Data_Analysis->Conclusion

Workflow for In Vivo Pharmacodynamic Assessment

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo characterization of this compound can be found in the supporting information of the publication by Garnsey et al. in the Journal of Medicinal Chemistry, 2023. The following are general protocol templates based on standard methodologies.

Protocol 1: MC4R Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of this compound for the human MC4R.

Materials:

  • Cell membranes expressing human MC4R

  • Radioligand (e.g., [¹²⁵I]-NDP-α-MSH)

  • This compound

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kₑ), and either vehicle or varying concentrations of PF-07258669.

  • For non-specific binding control wells, add a high concentration of a known non-labeled MC4R ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to separate bound from free radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of PF-07258669.

  • Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vivo Pharmacodynamic Study in an Aged Rat Model of Anorexia

Objective: To evaluate the effect of this compound on food intake and body weight in a model of age-related anorexia.

Animal Model:

  • Aged male rats (e.g., 18-24 months old) exhibiting reduced food intake and body weight compared to younger adult rats.

Procedure:

  • Acclimate the aged rats to individual housing and handling for at least one week.

  • Monitor and record baseline daily food intake and body weight for 5-7 days.

  • Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of PF-07258669).

  • Prepare the dosing solutions of this compound in a suitable vehicle for oral administration.

  • Administer the assigned treatment orally (e.g., by gavage) once or twice daily for the duration of the study (e.g., 22 days).

  • Measure and record food intake and body weight daily at the same time each day.

  • Observe the animals daily for any clinical signs of toxicity or adverse effects.

  • At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., pharmacokinetic analysis, biomarker analysis).

  • Analyze the data to determine the effect of each dose of PF-07258669 on cumulative food intake and change in body weight compared to the vehicle control group.

Protocol 3: Bioanalytical Method for Quantification of this compound in Human Plasma by LC-MS/MS (Template)

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents and Materials:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) of PF-07258669

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Formic acid or ammonium (B1175870) formate

  • Human plasma (K₂EDTA)

Procedure Outline:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 50 µL aliquot of plasma, add the SIL-IS.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for the chosen column.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor to product ion transitions for both PF-07258669 and its SIL-IS.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition.

  • Method Validation (according to regulatory guidelines):

    • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

    • Linearity: Prepare a calibration curve over the expected concentration range in plasma.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.

    • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.

    • Recovery: Determine the extraction recovery of the analyte and IS from plasma.

    • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

This compound is a promising MC4R antagonist with demonstrated preclinical efficacy in models of appetite loss. The data and protocols presented here provide a framework for researchers to further investigate the pharmacokinetic and pharmacodynamic properties of this compound and to guide the development of similar therapeutic agents. For detailed experimental procedures, it is highly recommended to consult the supplementary information of the primary publication by Garnsey et al. (2023).

References

Troubleshooting & Optimization

Technical Support Center: (2R,2R)-PF-07258669 Cardiac Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the hERG liability and cardiac safety profile of (2R,2R)-PF-07258669, a potent and selective melanocortin-4 receptor (MC4R) antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known hERG liability of this compound?

A1: this compound has been evaluated for its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac arrhythmia risk. Preclinical data indicates that PF-07258669 has a low to moderate hERG liability.

Q2: What is the IC50 value for hERG inhibition by this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the hERG channel has been reported to be 28 µM. This value suggests a significantly lower risk of hERG-mediated cardiotoxicity at therapeutic concentrations.

Q3: How was the cardiac safety of this compound assessed during clinical development?

A3: During Phase 1 clinical trials (NCT05113940), the cardiac safety of PF-07258669 was monitored in healthy adult participants through the collection of standard 12-lead electrocardiograms (ECGs). These ECGs were used to measure PR, QT, and QTc intervals, as well as the QRS complex, to detect any potential effects on cardiac repolarization.

Q4: Were there any notable in vivo cardiovascular findings in preclinical studies?

A4: While detailed in vivo preclinical cardiovascular data from studies such as telemetry in conscious animals is not publicly available, the progression of PF-07258669 into clinical trials suggests a satisfactory preclinical cardiac safety profile was established. Standard preclinical toxicology studies would have included cardiovascular assessments.

Troubleshooting Experimental Issues

Q1: We are observing a higher than expected hERG inhibition with PF-07258669 in our automated patch-clamp assay. What could be the reason?

A1: Several factors could contribute to this discrepancy:

  • Compound Solubility: Ensure that PF-07258669 is fully solubilized in the assay buffer. Precipitation can lead to inaccurate concentration-response curves. Consider using a vehicle control and checking for turbidity.

  • Cell Line Variability: The expression levels of the hERG channel can vary between different cell lines (e.g., HEK293 vs. CHO). Verify the cell line used and its passage number.

  • Assay Temperature: hERG channel kinetics are temperature-sensitive. Ensure your experiment is conducted at a consistent and reported temperature (e.g., room temperature or physiological temperature).

  • Voltage Protocol: The specific voltage-clamp protocol used can influence the measured IC50. Verify that your protocol is appropriate for assessing hERG inhibition.

Q2: Our in vivo ECG measurements in rats show a slight QTc prolongation after high-dose administration of PF-07258669. How should we interpret this?

A2: A slight QTc prolongation at high doses in preclinical species requires careful interpretation:

  • Dose and Exposure Levels: Compare the plasma concentrations at which the effect is observed to the anticipated therapeutic concentrations in humans. A large safety margin may indicate a low clinical risk.

  • Species-Specific Effects: Rats can have different cardiac electrophysiology compared to humans. Consider the relevance of the findings to human physiology.

  • Integrated Risk Assessment: Evaluate this finding in the context of the in vitro hERG data and other cardiac ion channel screening results. A comprehensive assessment is necessary to determine the overall risk.

Data Presentation

Table 1: Summary of In Vitro hERG Liability Data for this compound

ParameterValueAssay TypeCell Line
hERG IC5028 µMAutomated Patch-ClampNot Specified

Experimental Protocols

hERG Inhibition Assay (Automated Patch-Clamp)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

  • Methodology:

    • Cell Culture: A stable cell line (e.g., HEK293 or CHO) expressing the human hERG channel is cultured under standard conditions.

    • Cell Preparation: Cells are harvested and prepared as a single-cell suspension for use in the automated patch-clamp system.

    • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired test concentrations in the extracellular solution.

    • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform.

    • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

    • Data Analysis: The peak tail current is measured before and after the application of different concentrations of PF-07258669. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.

Visualizations

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG (IKr) Potassium Channel K_efflux K+ Efflux hERG->K_efflux Mediates QT_Prolongation QT Interval Prolongation hERG->QT_Prolongation Inhibition leads to ActionPotential Cardiac Action Potential (Phase 3 Repolarization) ActionPotential->hERG Activates K_efflux->ActionPotential Contributes to Repolarization Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia PF07258669 This compound (at high concentrations) PF07258669->hERG Inhibits

Caption: Role of the hERG channel in cardiac repolarization and potential for drug-induced arrhythmia.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment hERG_Assay hERG Inhibition Assay (Automated Patch-Clamp) Determine IC50 Ion_Channel_Panel Broader Cardiac Ion Channel Panel Screening hERG_Assay->Ion_Channel_Panel Telemetry Cardiovascular Telemetry (e.g., in Dogs/Rats) Monitor ECG, BP, HR Ion_Channel_Panel->Telemetry Tox_Studies General Toxicology Studies with Cardiovascular Endpoints Telemetry->Tox_Studies Phase1_ECG Phase 1 Clinical Trial (Thorough QT/QTc Study) 12-Lead ECG Monitoring Tox_Studies->Phase1_ECG Risk_Assessment Integrated Cardiac Risk Assessment Phase1_ECG->Risk_Assessment

Caption: Experimental workflow for cardiac safety assessment of a new chemical entity.

Troubleshooting_Logic Start Unexpected Cardiac Safety Signal Observed (e.g., high hERG potency, QTc prolongation) Check_Protocol Verify Experimental Protocol (e.g., concentrations, vehicle, controls) Start->Check_Protocol Check_Reagents Assess Compound Integrity and Solubility Start->Check_Reagents Review_Data Re-analyze Data (e.g., curve fitting, statistical analysis) Start->Review_Data Cross_Validate Cross-Validate with an Orthogonal Assay (e.g., different platform or species) Check_Protocol->Cross_Validate Check_Reagents->Cross_Validate Review_Data->Cross_Validate Integrated_Assessment Conduct Integrated Risk Assessment (consider all available data) Cross_Validate->Integrated_Assessment

Caption: Troubleshooting guide for unexpected cardiac safety signals.

Technical Support Center: (2R,2R)-PF-07258669 Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2R,2R)-PF-07258669. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to its oral bioavailability.

This compound is a potent and selective melanocortin-4 receptor (MC4R) antagonist. [1][2][3] While it shows promise for regulating appetite and energy expenditure, its development is characterized by challenges typical of BCS Class II compounds: low aqueous solubility and significant first-pass metabolism. These factors can lead to low and variable oral bioavailability, hindering clinical progression. This guide outlines strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary obstacles to achieving adequate oral bioavailability for this compound are:

  • Low Aqueous Solubility: As a poorly soluble compound, its dissolution in the gastrointestinal (GI) tract is limited, which is a prerequisite for absorption. Up to 90% of developmental drug candidates are affected by poor aqueous solubility.

Q2: What are the main formulation strategies to improve the bioavailability of a poorly soluble drug like this one?

A2: Key strategies focus on enhancing solubility and/or bypassing metabolic pathways.[7][8][9] These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can increase its solubility by 5- to 100-fold compared to its crystalline form.[10][11][12] This is a widely used and effective approach.[10][11]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may promote lymphatic absorption, which partially bypasses the liver and reduces first-pass metabolism.[13][14][15][16]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7]

Q3: Can co-administration with other agents improve its bioavailability?

A3: Yes, co-administering PF-07258669 with inhibitors of specific metabolic enzymes or efflux transporters can be a viable strategy. For instance, ritonavir, a potent CYP3A4 inhibitor, is sometimes used to "boost" the plasma levels of other drugs. However, this approach can introduce complexities related to drug-drug interactions and patient safety that must be carefully evaluated.

Troubleshooting Guide

Problem Observed Potential Cause(s) Suggested Troubleshooting Action / Experiment
Low overall oral exposure (Low AUC) Poor dissolution rate; extensive first-pass metabolism.1. Develop an Amorphous Solid Dispersion (ASD) to enhance dissolution. 2. Formulate a Lipid-Based Drug Delivery System (LBDDS) to improve solubilization and potentially leverage lymphatic uptake.[13][15] 3. Conduct an in vitro Caco-2 permeability assay with and without efflux pump inhibitors to assess transporter involvement.[17][18]
High variability in plasma concentrations between subjects Significant food effects; poor formulation robustness; pH-dependent solubility.1. Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fasted and fed states.[19] 2. Evaluate ASDs with different polymers to ensure stable supersaturation across various GI conditions.[11] 3. Characterize the pH-solubility profile of the drug substance.
High peak-to-trough ratio (High Cmax, fast clearance) Rapid absorption followed by rapid metabolism.1. Explore modified-release formulations (e.g., controlled-release matrix tablets) using the optimized solubility-enhanced intermediate (like an ASD). 2. Investigate prodrug approaches to mask the metabolic site, though this involves re-engineering the molecule itself.[8]
Discrepancy between in vitro dissolution and in vivo performance Recrystallization of the amorphous form in the GI tract; formulation not overcoming metabolic barriers.1. Use polymers in ASD formulations known to inhibit crystallization (e.g., HPMC-AS, PVP VA64).[10] 2. Re-evaluate the LBDDS composition; ensure it forms a stable microemulsion upon dilution in aqueous media. 3. Quantify both parent drug and major metabolites in plasma to confirm the extent of first-pass metabolism.

Data Presentation: Comparison of Formulation Strategies

The following table presents hypothetical pharmacokinetic data for this compound in a preclinical model (e.g., dog) to illustrate the potential impact of different formulation strategies. An IV dose is used to determine the absolute bioavailability.[20][21]

Formulation Strategy Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Absolute Bioavailability (F%)
Intravenous (IV)215000.13200100%
Aqueous Suspension101502.09606%
Micronized Suspension102501.5160010%
Amorphous Solid Dispersion (ASD) in Capsule109501.0800050%
Self-Emulsifying Drug Delivery System (SEDDS) in Capsule108001.0928058%

Note: Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations & Diagrams

G cluster_0 Barriers to Oral Bioavailability for this compound Admin Oral Administration Dissolution Poor Dissolution (Low Solubility) Admin->Dissolution GI Fluids Absorb Intestinal Absorption (Enterocytes) Dissolution->Absorb Drug in Solution Metabolism First-Pass Metabolism (Gut Wall & Liver) Absorb->Metabolism Portal Vein Efflux P-gp Efflux Absorb->Efflux Pumps drug out Systemic Systemic Circulation (Low Bioavailability) Metabolism->Systemic

Caption: Key physiological barriers limiting the oral bioavailability of PF-07258669.

G cluster_1 Formulation Strategy Selection Workflow Start Start: Low Bioavailability Observed IsSolubilityLimiting Is Dissolution Rate-Limiting? Start->IsSolubilityLimiting IsMetabolismLimiting Is First-Pass Metabolism High? IsSolubilityLimiting->IsMetabolismLimiting Yes LBDDS Strategy: Lipid-Based System (LBDDS / SEDDS) IsSolubilityLimiting->LBDDS No (Permeability Limited) ASD Strategy: Amorphous Solid Dispersion (ASD) IsMetabolismLimiting->ASD No Both Strategy: Combine Approaches (e.g., LBDDS or ASD) IsMetabolismLimiting->Both Yes End Proceed to In Vivo PK Study ASD->End LBDDS->End Both->End

Caption: A decision-making workflow for selecting an appropriate bioavailability enhancement strategy.

Experimental Protocols

Protocol 1: Preparation and In Vitro Testing of an Amorphous Solid Dispersion (ASD)

Objective: To prepare an ASD of this compound with a suitable polymer and evaluate its dissolution advantage over the crystalline form.

Materials:

  • This compound (crystalline)

  • Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)

  • Solvent (e.g., Acetone, Methanol, Dichloromethane)

  • USP Apparatus 2 (Paddle) Dissolution System

  • Phosphate (B84403) buffer (pH 6.8), FaSSIF media

  • HPLC system for quantification

Methodology:

  • Polymer Selection: Screen polymers for miscibility and ability to form a stable amorphous system. Differential Scanning Calorimetry (DSC) is often used for this.

  • Solvent System: Identify a common solvent that dissolves both the drug and the polymer at the desired ratio (e.g., 25% drug load).

  • ASD Preparation (Spray Drying): a. Dissolve 1 g of PF-07258669 and 3 g of HPMC-AS into 100 mL of a suitable solvent system. b. Spray-dry the solution using appropriate parameters (e.g., inlet temperature, spray rate, atomization pressure) to rapidly evaporate the solvent, trapping the drug in an amorphous state within the polymer. c. Collect the resulting powder and dry under vacuum for 24 hours to remove residual solvent.

  • Solid-State Characterization: a. Confirm the amorphous nature of the spray-dried dispersion using Powder X-Ray Diffraction (PXRD) (absence of sharp peaks) and DSC (single glass transition temperature).

  • In Vitro Dissolution Testing: [22][23][24] a. Set up the USP Apparatus 2 with 900 mL of pH 6.8 phosphate buffer at 37°C and a paddle speed of 75 RPM. b. Add an amount of ASD powder equivalent to 10 mg of PF-07258669 to each vessel. c. As a control, add 10 mg of crystalline PF-07258669 to separate vessels. d. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 min), replacing the volume with fresh media. e. Filter samples immediately and analyze the concentration of the drug by a validated HPLC method. f. Plot concentration versus time to compare the dissolution profiles.

Protocol 2: Caco-2 Permeability Assay for Efflux Liability

Objective: To determine if this compound is a substrate of intestinal efflux transporters like P-gp.[25][26]

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system for quantification

Methodology:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values >300 Ω·cm².[25]

  • Bidirectional Transport Study: [17] a. Apical to Basolateral (A→B) Transport: i. Add HBSS buffer containing a test concentration (e.g., 10 µM) of PF-07258669 to the apical (upper) chamber. ii. Add fresh HBSS buffer to the basolateral (lower) chamber. b. Basolateral to Apical (B→A) Transport: i. Add HBSS buffer to the apical chamber. ii. Add HBSS buffer containing 10 µM of PF-07258669 to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling and Analysis: a. At the end of the incubation, take samples from both apical and basolateral chambers. b. Analyze the concentration of PF-07258669 in all samples using a validated LC-MS/MS method.

  • Inhibitor Co-incubation: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil) to see if efflux is reduced.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0). b. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . c. An ER > 2 suggests the compound is subject to active efflux. A significant reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.[18]

References

Addressing solubility issues of (2R,2R)-PF-07258669 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues related to the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and food intake. By blocking the signaling of this receptor, this compound can be investigated for its potential in conditions characterized by appetite loss, such as cachexia.

Q2: What are the known solubility properties of this compound?

This compound is characterized by poor aqueous solubility. It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations using co-solvents and surfactants are necessary to achieve the desired concentration.

Q3: How should I prepare a stock solution of this compound?

For most in vitro applications, a high-concentration stock solution in anhydrous DMSO is recommended. For example, a 10 mM stock solution can be prepared. It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can lead to precipitation.

Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What can I do?

This is a common issue for poorly soluble compounds. Several strategies can be employed to mitigate this "precipitation upon dilution":

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (and ideally ≤ 0.1%) in your final assay volume to minimize solvent-induced artifacts and toxicity.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media.

  • Pre-warm the Diluent: Warming your aqueous buffer or cell culture medium to 37°C before adding the compound stock can help improve solubility.

  • Vortexing During Dilution: Add the compound stock dropwise to the vortexing diluent to ensure rapid and uniform mixing.

  • Use of Surfactants or Co-solvents: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may be necessary. However, these should be tested for their effects on your experimental system.

Q5: How should I store solutions of this compound?

Store the solid compound at -20°C. DMSO stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. A stock solution at -80°C should be used within 6 months, while at -20°C, it is recommended to be used within one month.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not fully dissolve in DMSO. Insufficient mixing or presence of moisture in DMSO.Use anhydrous DMSO. Vortex the solution for several minutes. Gentle warming (to 37°C) or brief sonication in a water bath can also aid dissolution.
Precipitation observed in cell culture wells after adding the compound. The concentration of the compound exceeds its solubility limit in the final medium.Reduce the final concentration of the compound. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Perform a stepwise dilution into pre-warmed media.
Inconsistent results between experiments. Variability in compound solubility and concentration due to precipitation.Prepare fresh dilutions for each experiment from a validated stock solution. Visually inspect for any signs of precipitation before use. Consider determining the kinetic solubility in your specific experimental media.
Low or no activity observed in an in vitro assay. The actual concentration of the soluble compound is lower than the nominal concentration due to poor solubility and precipitation.Confirm the solubility of the compound in your assay buffer at the desired concentration. If precipitation is observed, a lower concentration or a different formulation approach may be needed.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/Formulation Concentration Appearance Notes
DMSO 100 mg/mL (216.21 mM)Clear SolutionMay require sonication.
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline ≥ 2.5 mg/mL (5.41 mM)Clear SolutionFor in vivo use. Add solvents sequentially.
10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (5.41 mM)Clear SolutionFor in vivo use. Add solvents sequentially.
10% DMSO, 90% corn oil ≥ 2.5 mg/mL (5.41 mM)Clear SolutionFor in vivo use. Add solvents sequentially.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (462.52 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 2-5 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO (e.g., 1 mM).

  • Prepare Final Dilution: Pre-warm your cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the DMSO stock (or intermediate dilution) to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Melanocortin-4 Receptor (MC4R) Signaling Pathway

MC4R_Signaling_Pathway cluster_upstream Upstream Regulation cluster_receptor Receptor Activation cluster_downstream Downstream Effects cluster_antagonist Antagonist Action Leptin Leptin POMC_Neuron POMC_Neuron Leptin->POMC_Neuron Stimulates alpha_MSH alpha_MSH POMC_Neuron->alpha_MSH Releases MC4R MC4R alpha_MSH->MC4R Activates G_Protein G_Protein MC4R->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates Satiety_Signal Satiety_Signal Gene_Expression->Satiety_Signal Leads to PF_07258669 PF_07258669 PF_07258669->MC4R Blocks

Caption: MC4R signaling pathway and the antagonistic action of PF-07258669.

Experimental Workflow for Addressing Solubility Issues

Solubility_Troubleshooting_Workflow Start Start Prepare_Stock Prepare high-concentration stock in anhydrous DMSO (e.g., 10 mM) Start->Prepare_Stock Dilute Dilute stock into aqueous buffer/ cell culture medium Prepare_Stock->Dilute Check_Precipitation Precipitation observed? Dilute->Check_Precipitation Proceed Proceed with experiment Check_Precipitation->Proceed No Troubleshoot Troubleshooting Steps: - Lower final concentration - Use pre-warmed diluent - Stepwise dilution with vortexing - Reduce final DMSO concentration Check_Precipitation->Troubleshoot Yes Re-evaluate Precipitation resolved? Troubleshoot->Re-evaluate Re-evaluate->Proceed Yes Consider_Formulation Consider alternative formulation (e.g., with surfactants/co-solvents) for specific applications Re-evaluate->Consider_Formulation No

Caption: A logical workflow for troubleshooting solubility issues with this compound.

Technical Support Center: Metabolic Stability of (2R,2R)-PF-07258669 in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting metabolic stability assays of (2R,2R)-PF-07258669, a melanocortin-4 receptor (MC4R) antagonist, using liver microsomes. While specific quantitative data for PF-07258669's metabolic stability in liver microsomes are not publicly available, this guide offers a comprehensive framework for designing, executing, and interpreting such experiments. An early lead compound in the series leading to PF-07258669 was noted to have moderate intrinsic apparent clearance in human hepatocytes.[1] The final clinical candidate, PF-07258669, underwent optimization to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Frequently Asked Questions (FAQs)

Q1: What is a liver microsomal stability assay and why is it important for a compound like PF-07258669?

A1: A liver microsomal stability assay is an in vitro method used to determine the rate at which a compound is metabolized by enzymes present in liver microsomes.[3] Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[3] This assay is crucial in early drug discovery to:

  • Predict in vivo hepatic clearance: The data helps in estimating how quickly the drug will be cleared by the liver in the body.

  • Rank-order compounds: It allows for the comparison of metabolic stability across different drug candidates to select those with more favorable pharmacokinetic profiles.

  • Identify metabolic liabilities: The assay can indicate if a compound is too rapidly metabolized, which could lead to poor bioavailability and a short duration of action.

Q2: What are the key parameters obtained from a microsomal stability assay?

A2: The primary parameters derived from this assay are:

  • Half-life (t1/2): The time it takes for 50% of the initial compound concentration to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound, independent of physiological factors like blood flow. It is calculated from the half-life.

Q3: What are the essential components needed for a liver microsomal stability assay?

A3: The assay typically requires:

  • Liver Microsomes: From the species of interest (e.g., human, rat, mouse).

  • Test Compound: this compound dissolved in a suitable solvent.

  • NADPH-Regenerating System: A cocktail of cofactors (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure the continuous activity of CYP enzymes.

  • Phosphate (B84403) Buffer: To maintain a physiological pH (typically 7.4).

  • Internal Standard: For accurate quantification during LC-MS/MS analysis.

  • Acetonitrile (B52724) or Methanol: To terminate the reaction and precipitate proteins.

Q4: How is the data from a microsomal stability assay analyzed?

A4: The concentration of the test compound at various time points is measured using LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t1/2 = -0.693 / slope), from which the intrinsic clearance (CLint) can be derived.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a detailed methodology for assessing the metabolic stability of a test compound such as this compound.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to a working concentration (e.g., 100 µM) in acetonitrile or a suitable solvent.

  • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • NADPH-Regenerating System: Prepare the system according to the manufacturer's instructions.

2. Incubation Procedure:

  • Pre-warm the microsomal solution and phosphate buffer to 37°C.

  • In a 96-well plate, add the test compound to the microsomal solution to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

4. Data Calculation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the initial linear phase of the curve.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound appears too stable (no degradation) 1. Inactive enzymes in microsomes. 2. NADPH-regenerating system not working. 3. Compound is not a substrate for microsomal enzymes. 4. Analytical issues (e.g., poor sensitivity).1. Run a positive control with a known rapidly metabolized compound (e.g., verapamil, imipramine). 2. Prepare fresh NADPH-regenerating solution. 3. Consider using hepatocytes, which contain a broader range of phase I and phase II enzymes. 4. Optimize LC-MS/MS method for the compound.
Compound disappears too quickly (gone at first time point) 1. Compound is highly metabolized. 2. Non-enzymatic degradation.1. Use shorter incubation times and/or a lower microsomal protein concentration. 2. Run a control incubation without the NADPH-regenerating system to check for chemical instability.
High variability between replicates 1. Pipetting errors. 2. Inconsistent incubation times. 3. Poor mixing of reagents.1. Ensure accurate and consistent pipetting. 2. Use a multichannel pipette for simultaneous additions. 3. Ensure thorough mixing of all components before and during incubation.
Non-linear degradation curve 1. Enzyme saturation. 2. Time-dependent inhibition of enzymes by the compound or its metabolites.1. Use a lower initial concentration of the test compound. 2. This may be a real property of the compound; further investigation into enzyme kinetics may be required.

Data Presentation

The following tables present illustrative data for a hypothetical compound in a liver microsomal stability assay. Note: This data is for exemplary purposes only and does not represent actual results for this compound.

Table 1: Percentage of Parent Compound Remaining Over Time

Time (minutes)Percent Remaining (Mean ± SD)
0100 ± 0.0
585.2 ± 2.1
1560.1 ± 3.5
3035.8 ± 2.8
4520.5 ± 1.9
6011.7 ± 1.2

Table 2: Calculated Metabolic Stability Parameters

ParameterValueUnit
Half-life (t1/2)25.9minutes
Intrinsic Clearance (CLint)53.5µL/min/mg protein

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH, Compound) pre_warm Pre-warm to 37°C prep_reagents->pre_warm mix Mix Compound and Microsomes pre_warm->mix initiate Initiate Reaction with NADPH mix->initiate incubate Incubate at 37°C initiate->incubate time_points Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points terminate Terminate with Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, CLint analyze->calculate

Caption: Experimental workflow for a liver microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PF07258669 This compound (Parent Compound) M1 Metabolite 1 (Hydroxylation) PF07258669->M1 CYP3A4 M2 Metabolite 2 (N-dealkylation) PF07258669->M2 CYP2D6 M1_conj M1-Glucuronide M1->M1_conj UGT1A1 Excretion Excretion M2->Excretion M1_conj->Excretion

Caption: Hypothetical metabolic pathway for a xenobiotic compound.

References

Technical Support Center: Overcoming Poor Brain Penetration of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor brain penetration of the MC4R antagonist, (2R,2R)-PF-07258669.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetration a concern?

A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), which is primarily expressed in the central nervous system (CNS).[1][2] It is under development for the treatment of conditions like anorexia nervosa.[3] Effective treatment requires the drug to cross the blood-brain barrier (BBB) to reach its target. However, preclinical studies in aged rats have shown a low unbound brain-to-plasma concentration ratio (Cb,u/Cp,u) of 0.16, indicating poor penetration into the brain.[3] This limited CNS exposure could hinder its therapeutic efficacy.

Q2: What are the primary reasons for the poor brain penetration of this compound?

A2: The primary reason for the poor brain penetration of this compound is believed to be its susceptibility to efflux transporters at the BBB, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[4] The compound has been identified as a substrate for MDR1, which actively pumps the drug out of the brain endothelial cells and back into the bloodstream, thereby limiting its accumulation in the CNS.[4]

Q3: What are the key physicochemical properties of this compound?

A3: A summary of the known physicochemical and pharmacokinetic properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₅H₂₇FN₆O₂MedChemExpress
Molecular Weight462.52 g/mol MedChemExpress
Unbound Brain-to-Plasma Ratio (Cb,u/Cp,u) (rat)0.16[3]
P-glycoprotein (MDR1) SubstrateYes[4]

Troubleshooting Guide

This guide provides experimental strategies to diagnose and potentially overcome the poor brain penetration of this compound.

Issue 1: Confirming and Quantifying P-glycoprotein Mediated Efflux

Symptoms:

  • Low brain-to-plasma concentration ratio in vivo.

  • High efflux ratio in in vitro permeability assays.

Troubleshooting Steps:

  • In Vitro Permeability Assay: Utilize an in vitro model of the BBB, such as the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1). This assay can confirm if this compound is a substrate for P-gp.[5][6][7]

  • Bidirectional Transport Study: Perform a bidirectional transport assay using the MDCK-MDR1 cell line.[5][7] By measuring the permeability of the compound from the apical (blood side) to the basolateral (brain side) and vice versa, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 indicates active efflux.

  • Co-incubation with P-gp Inhibitors: To further confirm P-gp mediated efflux, conduct the permeability assay in the presence of known P-gp inhibitors, such as verapamil (B1683045) or elacridar. A significant reduction in the efflux ratio in the presence of an inhibitor provides strong evidence for P-gp involvement.[8]

Issue 2: Improving Brain Penetration through Formulation Strategies

Symptoms:

  • Confirmed P-gp substrate with low in vivo brain concentrations.

Troubleshooting Steps:

  • Nanoparticle Encapsulation: Formulating this compound into nanoparticles can mask the drug from P-gp and facilitate its transport across the BBB.[9][10] Various types of nanoparticles, such as polymeric nanoparticles or lipid-based nanoparticles, can be explored.

  • Liposomal Formulation: Encapsulating the compound in liposomes is another strategy to bypass P-gp efflux and enhance brain delivery.[10] The lipid bilayer of the liposome (B1194612) can fuse with the cell membrane of the brain endothelial cells, releasing the drug into the brain.

  • Prodrug Approach: Design a prodrug of this compound that is not a substrate for P-gp. The prodrug would cross the BBB and then be converted to the active parent drug within the CNS.

Issue 3: Modifying the Chemical Structure to Reduce P-gp Efflux

Symptoms:

  • Intrinsic property of the molecule to be a P-gp substrate.

Troubleshooting Steps:

  • Reduce Molecular Size: If synthetically feasible, modifications to reduce the overall size of the molecule may decrease its affinity for P-gp.[8]

  • Introduce a Carboxylic Acid Group: The addition of a carboxylic acid moiety has been shown in some cases to help molecules evade P-gp efflux.[8]

  • Structure-Activity Relationship (SAR) Studies: Conduct SAR studies to identify the structural features of this compound that are critical for P-gp recognition. This can guide medicinal chemistry efforts to synthesize analogs with reduced efflux potential while maintaining MC4R antagonist activity.

Experimental Protocols

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

This protocol outlines the steps to determine if a compound is a substrate of the P-gp efflux pump.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts and culture until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation (A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound to the apical (A) side of the insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

  • Assay Initiation (B to A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound to the basolateral (B) side.

    • Add fresh HBSS to the apical (A) side.

    • Incubate at 37°C with gentle shaking.

  • Inhibitor Co-incubation (Optional): Repeat steps 2 and 3 with the test compound and a P-gp inhibitor co-incubated in the donor compartment.

  • Sample Collection: At designated time points (e.g., 60, 90, 120 minutes), collect samples from both the donor and receiver compartments.

  • Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Data Interpretation:

Efflux RatioInterpretation
< 2Low probability of being a P-gp substrate
2 - 5Moderate probability of being a P-gp substrate
> 5High probability of being a P-gp substrate

Visualizations

experimental_workflow cluster_issue Issue: Poor Brain Penetration cluster_troubleshooting Troubleshooting cluster_outcome Desired Outcome start Low in vivo brain concentration in_vitro_assay In Vitro BBB Permeability Assay (e.g., MDCK-MDR1) start->in_vitro_assay Diagnose formulation Formulation Strategies (Nanoparticles, Liposomes) in_vitro_assay->formulation If P-gp substrate structural_mod Structural Modification in_vitro_assay->structural_mod If P-gp substrate end Improved Brain Penetration formulation->end structural_mod->end

Caption: Troubleshooting workflow for poor brain penetration.

signaling_pathway cluster_bbb Blood-Brain Barrier blood Bloodstream (PF-07258669) endothelial_cell Brain Endothelial Cell blood->endothelial_cell Passive Diffusion endothelial_cell->blood Active Efflux brain Brain Parenchyma endothelial_cell->brain Entry pgp P-glycoprotein (MDR1)

References

Potential drug-drug interactions with (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,2R)-PF-07258669.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1] By blocking this receptor in the central nervous system, it is being investigated for its potential to increase appetite and food intake, making it a candidate for the treatment of conditions like anorexia and cachexia.

Q2: What is the known metabolic pathway for this compound?

A2: Based on clinical trial designs, this compound is anticipated to be a substrate of the cytochrome P450 3A (CYP3A) enzyme system. Specific human metabolism data is still emerging. Preclinical information has also suggested a potential for time-dependent inhibition of CYP3A enzymes, which indicates that the compound or its metabolites may inactivate these enzymes over time.

Q3: Are there any known or potential drug-drug interactions with this compound?

A3: Yes, there is a significant potential for drug-drug interactions with inhibitors and inducers of CYP3A enzymes. Clinical studies have been designed to evaluate the effects of strong CYP3A inhibitors, such as itraconazole, on the pharmacokinetics of this compound. Therefore, co-administration with strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., rifampin, St. John's Wort) should be approached with caution.

Q4: I am observing unexpected variability in my in vivo experiments. What could be the cause?

A4: Unexpected variability in in vivo experiments with this compound could be due to a number of factors. One key consideration is the potential for drug-drug interactions if other compounds are being co-administered. Given its metabolism by CYP3A, any co-administered substance that inhibits or induces this enzyme system could alter the exposure of this compound. Additionally, as with any experimental compound, factors such as formulation, route of administration, and animal species or strain can contribute to variability.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

  • Potential Cause: Variability in the expression of metabolic enzymes (like CYP3A4) in your cell line.

  • Troubleshooting Steps:

    • Characterize the metabolic capabilities of your cell line, specifically the expression and activity of CYP3A4.

    • If using primary hepatocytes, be aware of lot-to-lot variability in metabolic enzyme activity.

    • Consider using a cell line with stable and well-characterized CYP3A4 expression for more consistent results.

Issue: Discrepancy between in vitro potency and in vivo efficacy.

  • Potential Cause: Significant first-pass metabolism in vivo, which is not accounted for in in vitro models.

  • Troubleshooting Steps:

    • Conduct in vitro metabolism studies using liver microsomes or S9 fractions to estimate the metabolic stability of this compound.

    • If rapid metabolism is observed, consider this when designing in vivo studies, for example, by adjusting the dose or frequency of administration.

    • Evaluate the potential for species differences in metabolism that might affect the translation of preclinical data.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpecies
Brain/Plasma Unbound Conc. Ratio~0.3Rat
Bioavailability28%Rat
Dose ProportionalityYesRat

Data from preclinical studies.

Table 2: Potential Drug-Drug Interactions with this compound

Interacting Drug ClassExample DrugsPotential Effect on this compoundRecommendation
Strong CYP3A Inhibitors Itraconazole, Ketoconazole, Clarithromycin, RitonavirIncreased plasma concentrations, potentially leading to increased risk of adverse effects.Avoid co-administration. If necessary, consider dose reduction and enhanced monitoring.
Moderate CYP3A Inhibitors Fluconazole, Diltiazem, ErythromycinIncreased plasma concentrations.Use with caution. Monitor for potential adverse effects.
Strong CYP3A Inducers Rifampin, Carbamazepine, Phenytoin, St. John's WortDecreased plasma concentrations, potentially leading to reduced efficacy.Avoid co-administration.
Moderate CYP3A Inducers Efavirenz, Bosentan, ModafinilDecreased plasma concentrations.Use with caution. Monitor for lack of efficacy.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound as a CYP3A4 Substrate

  • Objective: To determine if this compound is metabolized by human CYP3A4.

  • Materials:

    • This compound

    • Human liver microsomes (HLM)

    • NADPH regenerating system

    • CYP3A4-specific inhibitor (e.g., ketoconazole)

    • Control compound (known CYP3A4 substrate, e.g., midazolam)

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • LC-MS/MS system for analysis

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-incubate HLM with or without the CYP3A4 inhibitor (ketoconazole) for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

    • Compare the rate of metabolism in the presence and absence of the CYP3A4 inhibitor. A significant reduction in metabolism in the presence of the inhibitor suggests that this compound is a CYP3A4 substrate.

Protocol 2: In Vitro Assessment of Time-Dependent Inhibition of CYP3A4 by this compound

  • Objective: To determine if this compound causes time-dependent inhibition of CYP3A4.

  • Materials:

    • This compound

    • Human liver microsomes (HLM)

    • NADPH regenerating system

    • CYP3A4 probe substrate (e.g., midazolam or testosterone)

    • Incubation buffer

    • LC-MS/MS system for analysis

  • Methodology:

    • Primary Incubation: Pre-incubate HLM with various concentrations of this compound and the NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control incubation without this compound should be included.

    • Secondary Incubation: After the primary incubation, dilute the mixture into a secondary incubation containing the CYP3A4 probe substrate and additional NADPH regenerating system.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring linear metabolite formation.

    • Terminate the reaction with a cold stop solution.

    • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

    • A decrease in the rate of metabolite formation with increasing pre-incubation time with this compound indicates time-dependent inhibition.

Mandatory Visualization

DDI_Pathway cluster_0 Metabolism of this compound cluster_1 Potential Drug-Drug Interactions PF07258669 This compound Metabolites Inactive Metabolites PF07258669->Metabolites CYP3A4 CYP3A_Inhibitors CYP3A Inhibitors (e.g., Itraconazole) CYP3A_Inhibitors->PF07258669 Inhibits metabolism CYP3A_Inducers CYP3A Inducers (e.g., Rifampin) CYP3A_Inducers->PF07258669 Increases metabolism

Caption: Metabolic pathway and potential drug-drug interactions of this compound.

Experimental_Workflow cluster_substrate CYP3A4 Substrate Assessment cluster_tdi Time-Dependent Inhibition Assessment Start_S Start Incubate_HLM_Inhibitor Pre-incubate HLM with/without Ketoconazole Start_S->Incubate_HLM_Inhibitor Add_PF_NADPH Add this compound and NADPH Incubate_HLM_Inhibitor->Add_PF_NADPH Incubate_Time Incubate at 37°C Add_PF_NADPH->Incubate_Time Stop_Reaction_S Stop Reaction Incubate_Time->Stop_Reaction_S Analyze_S LC-MS/MS Analysis Stop_Reaction_S->Analyze_S End_S End Analyze_S->End_S Start_TDI Start Primary_Incubation Primary Incubation: HLM + this compound + NADPH Start_TDI->Primary_Incubation Dilute Dilute into Secondary Incubation Primary_Incubation->Dilute Secondary_Incubation Secondary Incubation: + Probe Substrate + NADPH Dilute->Secondary_Incubation Incubate_Short Incubate at 37°C (short time) Secondary_Incubation->Incubate_Short Stop_Reaction_TDI Stop Reaction Incubate_Short->Stop_Reaction_TDI Analyze_TDI LC-MS/MS Analysis Stop_Reaction_TDI->Analyze_TDI End_TDI End Analyze_TDI->End_TDI

Caption: Experimental workflows for in vitro DDI studies of this compound.

References

Optimizing dosage of (2R,2R)-PF-07258669 to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669. The information is designed to help optimize experimental dosage and minimize potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] By blocking the MC4R, it is intended to stimulate appetite and increase energy expenditure, making it a potential therapeutic for conditions such as anorexia nervosa and cachexia.[1][3][4][5]

Q2: What is the selectivity profile of this compound?

A2: Preclinical data indicates that this compound is highly selective for MC4R, with over 200-fold selectivity against other melanocortin receptors (MC1R, MC3R, and MC5R).[1]

Q3: What are the known pharmacokinetic properties of this compound?

A3: Pharmacokinetic studies in preclinical models have shown dose-proportional exposure.[1] The oral bioavailability has been reported as 28% in aged rats and 93% in dogs.[1][3]

Q4: Have any side effects been identified for this compound?

A4: As of the latest available information, specific side effects from the ongoing Phase 1 clinical trials have not been publicly disclosed. However, preclinical safety studies in rats and dogs did not reveal any serious safety or tolerability issues.[6] It is important to monitor for potential class-related side effects of MC4R antagonists, which could theoretically include effects on blood pressure and heart rate.

Q5: What is the potential for off-target effects with this compound?

A5: Preclinical data suggests a clean off-target profile in a standard safety panel.[6] Weak inhibition of the hERG channel has been noted (IC50 of 28 µM), but this is considered very weak relative to its potent MC4R activity.[1][6] Nevertheless, it is crucial to conduct thorough in vitro and in vivo studies to assess any potential off-target liabilities in your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in in vitro assays.

  • Possible Cause: Compound solubility or stability issues.

  • Troubleshooting Steps:

    • Ensure complete solubilization of the compound in the appropriate vehicle (e.g., DMSO).

    • Prepare fresh stock solutions regularly and store them under recommended conditions (-20°C or -80°C for long-term storage).[3]

    • Verify the final concentration of the compound in your assay medium.

    • Include vehicle-only controls to rule out any effects of the solvent.

Issue 2: Poor in vivo efficacy or tolerability at previously reported effective doses.

  • Possible Cause: Differences in animal models, compound formulation, or route of administration.

  • Troubleshooting Steps:

    • Confirm the formulation and administration protocol. For in vivo studies in rats, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[3]

    • Conduct a dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD) and optimal effective dose.

    • Monitor animals closely for any signs of distress, changes in behavior, or weight loss.

    • Consider pharmacokinetic analysis in your animal model to ensure adequate exposure.

Issue 3: Observed cardiovascular effects in vivo (e.g., changes in heart rate or blood pressure).

  • Possible Cause: On-target (MC4R-mediated) or off-target effects.

  • Troubleshooting Steps:

    • Implement continuous cardiovascular monitoring (e.g., telemetry) in your in vivo studies.

    • Conduct a thorough dose-response assessment to characterize the cardiovascular effects.

    • To investigate potential off-target effects, perform in vitro profiling against a panel of cardiovascular-related targets, including ion channels (e.g., a follow-up hERG assay).

    • Consider co-administration with a selective MC4R agonist to see if the cardiovascular effects can be competed away, which would suggest an on-target mechanism.

Data Presentation

Table 1: Preclinical Potency and Selectivity of this compound

ParameterSpecies/TargetValueReference
Ki Human MC4R460 pM[1]
Rat MC4R520 pM[1]
Dog MC4R94 pM[1]
IC50 hERG28 µM[1]
Selectivity Over MC1R, MC3R, MC5R>200-fold[1]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

ParameterSpeciesOral DoseBioavailabilityTmaxCmaxAUCinfReference
Oral Bioavailability Aged Rat5 mg/kg28%0.5 h600 ng/mL1120 ng·h/mL[1][3]
Dog5 mg/kg93%0.38 h1470 ng/mL4610 ng·h/mL[3]
Unbound Brain EC50 Aged RatN/AN/AN/AN/A32 nM[1]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Assess Cytotoxicity

  • Cell Culture: Plate cells of interest (e.g., HEK293, HepG2) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Protocol 2: In Vivo Dose-Range Finding and Tolerability Study in Rats

  • Animal Model: Use age- and weight-matched male and female Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.

  • Compound Formulation: Prepare a dosing solution of this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dosing: Administer the compound orally (p.o.) once daily for 7 days at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring:

    • Record body weight and food intake daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming, and any signs of pain or distress).

    • At the end of the study, collect blood samples for clinical chemistry and hematology analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify any potential target organs of toxicity.

Mandatory Visualizations

MC4R Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron POMC POMC alpha_MSH α-MSH POMC->alpha_MSH releases AgRP AgRP MC4R MC4R AgRP->MC4R inhibits AC Adenylate Cyclase MC4R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB activates Appetite_Suppression Appetite Suppression CREB->Appetite_Suppression leads to alpha_MSH->MC4R activates PF_07258669 This compound PF_07258669->MC4R antagonizes

Caption: MC4R Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for Dosage Optimization Start Start In_Vitro_Potency In Vitro Potency (MC4R Binding/Functional Assays) Start->In_Vitro_Potency In_Vitro_Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) In_Vitro_Potency->In_Vitro_Cytotoxicity In_Vivo_PK In Vivo Pharmacokinetics (Rodent/Non-rodent) In_Vitro_Cytotoxicity->In_Vivo_PK Dose_Range_Finding In Vivo Dose-Range Finding (Tolerability Study) In_Vivo_PK->Dose_Range_Finding Efficacy_Study In Vivo Efficacy Study (Disease Model) Dose_Range_Finding->Efficacy_Study Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Efficacy_Study->Safety_Pharmacology Optimized_Dose Optimized Dose Safety_Pharmacology->Optimized_Dose

Caption: A general experimental workflow for optimizing the dosage of a novel compound.

Troubleshooting Logic for Unexpected In Vivo Effects Start Unexpected In Vivo Effect Observed Check_Dose Is the dose within the MTD? Start->Check_Dose Reduce_Dose Reduce Dose and Re-evaluate Check_Dose->Reduce_Dose No On_Target_vs_Off_Target On-Target vs. Off-Target Effect? Check_Dose->On_Target_vs_Off_Target Yes Competitive_Antagonism Competitive Antagonism Study (Co-administer with agonist) On_Target_vs_Off_Target->Competitive_Antagonism Off_Target_Screening In Vitro Off-Target Screening (Receptor Panel, Kinase Panel) On_Target_vs_Off_Target->Off_Target_Screening On_Target_Confirmed Likely On-Target Effect Competitive_Antagonism->On_Target_Confirmed Effect Blocked Off_Target_Identified Potential Off-Target Effect Identified Off_Target_Screening->Off_Target_Identified Hit Identified Modify_Compound Consider Structural Modification Off_Target_Identified->Modify_Compound

Caption: A logical diagram for troubleshooting unexpected in vivo effects.

References

Validation & Comparative

A Comparative Guide to the Efficacy of MC4R Modulators: (2R,2R)-PF-07258669 and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor in the central nervous system, instrumental in regulating energy homeostasis, appetite, and food intake.[1][2] Its critical role has made it a significant target for therapeutic intervention. Modulation of the MC4R pathway can lead to two distinct outcomes: agonism, which suppresses appetite to treat obesity, and antagonism, which stimulates appetite to combat conditions like cachexia or anorexia.[2][3]

This guide provides an objective comparison of the MC4R antagonist (2R,2R)-PF-07258669 against other MC4R modulators, with a particular focus on the well-characterized agonist setmelanotide (B515575) to highlight the divergent therapeutic applications. The comparison is supported by experimental data, detailed methodologies, and pathway visualizations to offer a comprehensive resource for researchers and drug development professionals.

The MC4R Signaling Pathway

The MC4R pathway is a key regulator of energy balance. In a state of energy surplus, hormones like leptin stimulate pro-opiomelanocortin (POMC) neurons in the hypothalamus.[4][5] These neurons release α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist that binds to and activates MC4R.[4][6] This activation triggers downstream signaling that promotes satiety and increases energy expenditure.[5] Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks MC4R activity, thereby increasing food intake.[4][7] Pharmacological agents are designed to either mimic α-MSH (agonists) or block its action (antagonists).

MC4R_Signaling_Pathway cluster_upstream Upstream Regulation (Hypothalamus) cluster_receptor Receptor Activity cluster_downstream Downstream Effects Leptin Leptin/ Insulin POMC_Neuron POMC Neuron Leptin->POMC_Neuron + AgRP_Neuron AgRP/NPY Neuron Leptin->AgRP_Neuron - aMSH α-MSH (Agonist) POMC_Neuron->aMSH Releases AgRP AgRP (Antagonist) AgRP_Neuron->AgRP Releases MC4R MC4R aMSH->MC4R Activates AgRP->MC4R Blocks Hunger ↓ Satiety ↑ Food Intake AgRP->Hunger Satiety ↑ Satiety ↓ Food Intake MC4R->Satiety Promotes

Caption: The MC4R signaling pathway in appetite regulation.

Quantitative Comparison of MC4R Modulators

The efficacy of an MC4R modulator is defined by its intended therapeutic outcome. Antagonists like PF-07258669 are evaluated on their ability to block the receptor and stimulate appetite, while agonists like setmelanotide are assessed on their capacity to activate the receptor and reduce body weight.

Compound Class Mechanism of Action Therapeutic Goal Key Efficacy Data Development Stage
This compound AntagonistPotent and selective small molecule antagonist of MC4R.[2][8]Treatment of appetite loss (e.g., cachexia, anorexia).[1][9]IC₅₀: 13 nMKᵢ: 0.46 nM[9]Phase 1 Clinical Trials[3][10]
Setmelanotide AgonistPotent peptide agonist of MC4R, ~20-fold more potent than α-MSH.[11]Chronic weight management in rare genetic obesity disorders.[11][12]EC₅₀: 0.27 nM[11]~80% of POMC patients achieved ≥10% weight loss at 1 year.[13]Approved by FDA and EMA[14]
TCMCB07 AntagonistMC4R antagonist.Treatment of cachexia.[15]Efficacy data from early trials show improvements in food intake.[15]Early-Phase Clinical Trials[15]

Focus on this compound: An MC4R Antagonist

This compound is an orally bioavailable, small-molecule MC4R antagonist developed for conditions characterized by appetite loss.[1] Its discovery process involved optimizing a lead compound to improve potency and brain penetration while minimizing off-target effects.[3]

Discovery Workflow of PF-07258669

The development of PF-07258669 followed a structured medicinal chemistry campaign to identify a clinical candidate with optimal properties for treating appetite loss.

Drug_Discovery_Workflow A Focused Library Screen (28k compounds) B Hit Identification (Compound 5) A->B C Lead Compound (Compound 6 via A-acyl migration) B->C D Lead Optimization (Improve potency, reduce MDR1 efflux & hERG inhibition) C->D E Candidate Selection (PF-07258669) D->E F Preclinical Efficacy (Aged Rat Model) E->F G Phase 1 Clinical Trials F->G

Caption: The drug discovery workflow for PF-07258669.
Preclinical Efficacy Data for PF-07258669

Preclinical studies in an aged rat model of cachexia demonstrated the potential of PF-07258669 to stimulate appetite and reverse weight loss.

Parameter Value Assay Type
IC₅₀ 13 nMMC4R Inverse Agonism Assay[9]
Kᵢ 0.46 nMCompetitive Antagonist Assay[9]
Oral Bioavailability (Dog) 93%Pharmacokinetic Study[9]
In Vivo Efficacy Increased daily food intake and body weight.Aged Rat Model (0.3-10 mg/kg, PO, twice daily for 22 days)[9]
Experimental Protocol: Aged Rat Model of Cachexia

The following is a summarized methodology based on published reports for evaluating MC4R antagonists.[8][9]

  • Animal Model: Aged male rats are used as they naturally exhibit reduced food intake and body weight, mimicking aspects of cachexia.

  • Acclimation: Animals are single-housed and acclimated to the facility conditions and dietary regimen. Baseline food intake and body weight are recorded daily.

  • Compound Administration: PF-07258669 is formulated for oral administration (e.g., in a suitable vehicle like methylcellulose). The compound is administered via oral gavage at varying doses (e.g., 0.3, 1, 3, 10 mg/kg) twice daily for a period of 22 days. A control group receives the vehicle only.

  • Efficacy Endpoints:

    • Food Intake: Daily food consumption is measured by weighing the provided food and any spillage.

    • Body Weight: Animals are weighed daily at the same time to monitor changes from baseline.

  • Data Analysis: The changes in cumulative food intake and body weight gain are calculated for each dose group and compared to the vehicle control group to determine the dose-response relationship and statistical significance.

Comparative Profile: Setmelanotide, an MC4R Agonist

In contrast to antagonists, the MC4R agonist setmelanotide is approved for treating severe obesity caused by genetic defects upstream of the MC4R, such as in POMC, PCSK1, or LEPR genes, and in Bardet-Biedl syndrome (BBS).[11][13]

Clinical Efficacy Data for Setmelanotide

Phase 3 clinical trials have demonstrated significant weight loss and reduction in hunger in patients treated with setmelanotide.

Patient Population Primary Endpoint Result at 1 Year Reference
POMC/PCSK1 Deficiency % of patients with ≥10% weight loss80%[13]
LEPR Deficiency % of patients with ≥10% weight loss45.5%[13]
Bardet-Biedl Syndrome (BBS) % of patients with ≥10% weight loss32.3% (achieved by patients with BBS in a combined BBS/Alström cohort)[16]
Experimental Protocol: Phase 3 Trial for Setmelanotide

The following is a summarized methodology for the single-arm, open-label Phase 3 trials for setmelanotide in patients with POMC, PCSK1, or LEPR deficiency.[12][13]

  • Study Design: A single-arm, open-label, multicenter international trial.

  • Patient Population: Patients aged 6 years and older with a confirmed genetic diagnosis of POMC, PCSK1, or LEPR deficiency, a history of severe early-onset obesity, and a BMI of 30 kg/m ² or higher.

  • Intervention: Setmelanotide administered once daily via subcutaneous injection. The trial includes a dose titration phase followed by a 52-week treatment period.

  • Primary Endpoint: The proportion of patients who achieve at least 10% weight loss from baseline after approximately one year of treatment.

  • Secondary Endpoints:

    • Mean percentage change in body weight.

    • Change in hunger scores, assessed using a patient-reported questionnaire (e.g., a daily 11-point Likert scale).

  • Data Analysis: The proportion of patients meeting the primary endpoint is calculated with a 95% confidence interval. Changes in weight and hunger scores from baseline are analyzed for statistical significance.

References

A Comparative Guide to MC4R Modulation: (2R,2R)-PF-07258669 and Setmelanotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis, making it a key target for therapeutic intervention in metabolic disorders. This guide provides a detailed, data-driven comparison of two distinct MC4R modulators: (2R,2R)-PF-07258669, an antagonist under investigation for conditions of appetite loss like cachexia, and setmelanotide (B515575), an agonist approved for the treatment of rare genetic disorders of obesity.

At a Glance: Key Differences and Therapeutic Rationale

FeatureThis compoundSetmelanotide
Mechanism of Action MC4R AntagonistMC4R Agonist
Therapeutic Goal Increase appetite and body weightDecrease appetite and body weight
Primary Indication Investigational for cachexia and anorexiaApproved for rare genetic disorders of obesity (e.g., Bardet-Biedl syndrome, POMC, PCSK1, and LEPR deficiencies)[1][2]
Administration Oral[3]Subcutaneous injection[4][5]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and setmelanotide. It is crucial to note that these data are derived from different studies and experimental models, and direct head-to-head comparative studies have not been published.

In Vitro Pharmacology
ParameterThis compoundSetmelanotide
Target Melanocortin-4 Receptor (MC4R)Melanocortin-4 Receptor (MC4R)
Molecular Activity AntagonistAgonist
Binding Affinity (Ki) 460 pM (human), 520 pM (rat), 94 pM (dog)[3]Not explicitly reported in the provided results.
Functional Potency (IC50/EC50) IC50: Not explicitly reported in the provided results.EC50: Not explicitly reported in the provided results.
Selectivity >200-fold selective for MC4R over MC1R, MC3R, and MC5R[3]Not explicitly reported in the provided results.
Preclinical and Clinical Efficacy

** this compound (Aged Rat Model of Cachexia)[3]**

ParameterResult
Effect on Food Intake Robust and dose-responsive increase[3]
Effect on Body Weight Dose-responsive increase (unbound-brain EC50 of 32 nM corresponded to a 0.5% bodyweight increase per day)[3]
Oral Bioavailability (rat) 28%[3]

Setmelanotide (Clinical Trials in Bardet-Biedl Syndrome - BBS)

ParameterResult
Primary Endpoint (Phase 3) 34.5% of patients ≥12 years achieved ≥10% body weight reduction after one year[6]
Mean Body Weight Reduction (Phase 3) 6.2%[6]
Mean Hunger Score Reduction (Phase 3) 30.8%[6]
Phase 2 (preliminary data) Weight loss of 7.9% to 12.1% in 4 of 5 patients within 6-19 weeks

Signaling Pathways and Experimental Workflows

MC4R Signaling Cascade

The opposing actions of this compound and setmelanotide on the MC4R signaling pathway are central to their distinct therapeutic effects.

cluster_upstream Upstream Signals cluster_receptor MC4R Modulation cluster_downstream Downstream Effects POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH (Agonist) AgRP AgRP Neurons AgRP->MC4R AgRP (Antagonist) AC Adenylyl Cyclase MC4R->AC Gs activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Appetite_Regulation Appetite Regulation CREB->Appetite_Regulation Energy_Expenditure Energy Expenditure CREB->Energy_Expenditure Setmelanotide Setmelanotide Setmelanotide->MC4R Activates PF-07258669 PF-07258669 PF-07258669->MC4R Blocks

Caption: MC4R signaling pathway modulation.

Generalized Experimental Workflow for MC4R Modulator Characterization

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of MC4R modulators.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models cluster_clinical Clinical Trials Binding Radioligand Binding Assay Functional cAMP/β-Arrestin Assays Binding->Functional Selectivity Selectivity Panel vs. other MCRs Functional->Selectivity PK Pharmacokinetics Selectivity->PK Efficacy Disease Model (e.g., Cachexia, Genetic Obesity) PK->Efficacy Safety Toxicology Studies Efficacy->Safety Phase1 Phase I (Safety, PK in healthy volunteers) Safety->Phase1 Phase2 Phase II (Efficacy and safety in patients) Phase1->Phase2 Phase3 Phase III (Pivotal efficacy and safety studies) Phase2->Phase3

Caption: Experimental workflow for MC4R modulators.

Detailed Experimental Protocols

In Vitro Assays

1. cAMP Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.[7]

  • Cell Preparation: HEK293 or CHO cells stably expressing the human MC4R are plated in 96-well plates and cultured overnight.

  • Agonist/Antagonist Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For agonist testing, increasing concentrations of the test compound are added. For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of a known agonist (e.g., α-MSH).

  • Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[8]

  • Data Analysis: A standard curve is used to quantify cAMP levels. For agonists, EC50 values are determined from dose-response curves. For antagonists, IC50 values are calculated from the inhibition of the agonist response.[7]

2. β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated MC4R, an important step in receptor desensitization and internalization, and a parallel signaling pathway.

  • Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. Cells are engineered to co-express MC4R fused to a small enzyme fragment and β-arrestin fused to the larger, complementary enzyme fragment.

  • Ligand Stimulation: Upon agonist binding and receptor activation, β-arrestin is recruited to the MC4R, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.

  • Detection: The reconstituted enzyme acts on a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) of agonists in mediating β-arrestin recruitment.

In Vivo Models

1. Aged Rat Model of Cachexia (for MC4R Antagonists)

This model is used to evaluate the potential of MC4R antagonists to counteract the anorexia and weight loss associated with cachexia.

  • Animal Model: Aged rats are often used as they can exhibit characteristics of cachexia.

  • Drug Administration: this compound was administered orally twice a day for 22 days.[9]

  • Parameters Measured:

    • Food Intake: Daily food consumption is meticulously recorded.

    • Body Weight: Body weight is measured regularly to assess changes over the treatment period.

  • Outcome: A successful antagonist will demonstrate a dose-dependent increase in both food intake and body weight compared to a vehicle-treated control group.[9]

2. Genetic Obesity Models (for MC4R Agonists)

These models are crucial for evaluating the efficacy of MC4R agonists in the context of specific genetic defects that lead to obesity.

  • Animal Model: Mouse models with genetic deletions or mutations in the MC4R pathway (e.g., POMC, LEPR knockout mice) are utilized.

  • Drug Administration: Setmelanotide is typically administered via daily subcutaneous injection.[4][5]

  • Parameters Measured:

    • Body Weight: Changes in body weight are the primary endpoint.

    • Food Intake: Food consumption is monitored to assess effects on appetite.

    • Metabolic Parameters: Other relevant metabolic markers can also be assessed.

  • Outcome: An effective agonist is expected to reduce food intake and lead to significant weight loss in these models.

Conclusion

This compound and setmelanotide represent two opposing but equally important therapeutic strategies targeting the MC4R. This compound, as an antagonist, holds promise for treating conditions characterized by a lack of appetite and wasting, such as cachexia. In contrast, setmelanotide, an agonist, has been successfully developed and approved to address the hyperphagia and severe obesity driven by genetic deficiencies in the MC4R pathway. The data presented in this guide highlight their distinct pharmacological profiles and the tailored experimental approaches required to evaluate their respective therapeutic potentials. Further research, including potential head-to-head studies in relevant models, would provide a more definitive comparative assessment of these two modulators.

References

A Head-to-Head Comparison of (2R,2R)-PF-07258669 and Bremelanotide: Two Melanocortin Receptor Modulators with Opposing Actions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The melanocortin system, a key player in the regulation of a wide array of physiological processes, has emerged as a significant target for therapeutic intervention. Within this system, the melanocortin-4 receptor (MC4R) is of particular interest due to its critical role in energy homeostasis and sexual function. This guide provides a head-to-head comparison of two distinct modulators of the melanocortin pathway: (2R,2R)-PF-07258669, a selective MC4R antagonist, and bremelanotide (B69708), a non-selective melanocortin receptor agonist. This comparison will delve into their mechanisms of action, present available quantitative data, and outline the experimental protocols that support these findings, offering a comprehensive resource for the scientific community.

At a Glance: Key Differences

FeatureThis compoundBremelanotide
Mechanism of Action Selective MC4R AntagonistNon-selective Melanocortin Receptor Agonist
Primary Therapeutic Target Appetite Loss (Cachexia, Anorexia)Hypoactive Sexual Desire Disorder (HSDD)
Route of Administration OralSubcutaneous Injection
Development Stage Phase I Clinical TrialsFDA Approved (Vyleesi®)

Mechanism of Action and Signaling Pathways

This compound and bremelanotide exert their effects by interacting with the MC4R, a G-protein coupled receptor (GPCR). However, their opposing actions on this receptor lead to distinct downstream signaling and physiological outcomes.

Bremelanotide , an analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH), acts as an agonist at several melanocortin receptors, with its therapeutic effect in HSDD primarily attributed to its action on MC4R and MC3R.[1] Activation of the MC4R in the central nervous system, particularly in the hypothalamus, is thought to modulate pathways associated with sexual desire and arousal. One proposed mechanism involves the stimulation of dopamine (B1211576) release in the medial preoptic area, a key region for sexual behavior.[2]

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bremelanotide_pathway Bremelanotide Bremelanotide MC4R MC4R / MC3R Bremelanotide->MC4R binds and activates Gs Gαs MC4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Dopamine ↑ Dopamine Release (in mPOA) PKA->Dopamine SexualDesire ↑ Sexual Desire Dopamine->SexualDesire

Caption: Agonist action of bremelanotide on MC4R leading to increased sexual desire.

This compound , in contrast, is a selective antagonist of the MC4R. By blocking the binding of endogenous agonists like α-MSH, it inhibits the downstream signaling cascade that normally suppresses appetite. This antagonism is expected to increase food intake and promote weight gain, making it a potential treatment for conditions like cachexia and anorexia.[3][4][5]

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pf07258669_pathway PF07258669 This compound MC4R MC4R PF07258669->MC4R blocks AppetiteStimulation ↑ Appetite PF07258669->AppetiteStimulation results in alphaMSH α-MSH alphaMSH->MC4R normally activates Gs Gαs MC4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces AppetiteSuppression Appetite Suppression cAMP->AppetiteSuppression leads to

Caption: Antagonist action of this compound on MC4R leading to appetite stimulation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and bremelanotide, covering receptor binding affinity, pharmacokinetics, and clinical efficacy.

Table 1: Receptor Binding Affinity
CompoundReceptorAffinity (Ki/IC50/pKi)SpeciesReference
This compound MC4RKi: 0.46 nM (pKi ~9.34)Human[3]
MC4RIC50: 13 nMNot Specified[3]
MC1R, MC3R, MC5R>200-fold selectivity over MC4RNot Specified[2]
Bremelanotide MC4RpKi: 9.6Human[6]
MC1R, MC3R, MC5RNon-selective agonist, order of potency: MC1R > MC4R > MC3R > MC5RNot Specified
Table 2: Pharmacokinetic Properties
ParameterThis compoundBremelanotide
Route of Administration OralSubcutaneous
Bioavailability (F%) Rat: 28%, Dog: 93%~100%
Time to Max Concentration (Tmax) Rat: 0.5 h, Dog: 0.38 h~1 hour
Elimination Half-life (T1/2) Rat: 0.98 h, Dog: 3.6 h~2.7 hours
Plasma Protein Binding Not Specified21%
Metabolism Not SpecifiedHydrolysis of peptide bonds
Excretion Not SpecifiedUrine: 64.8%, Feces: 22.8%
Reference [3]
Table 3: Clinical Efficacy Data
CompoundIndicationKey StudyPrimary Endpoint(s)Key FindingsReference
This compound Anorexia/CachexiaPreclinical (Aged Rat Model)Food Intake, Body WeightDose-dependent increase in food intake and body weight. Unbound-brain EC50 of 32 nM for body weight increase.[2]
Bremelanotide Hypoactive Sexual Desire Disorder (HSDD)RECONNECT (Phase 3)Change in Female Sexual Function Index-Desire Domain (FSFI-D) score, Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 scoreStatistically significant improvement in FSFI-D and FSDS-DAO scores compared to placebo.

Experimental Protocols

Receptor Binding Assays

A standard method to determine the binding affinity of these compounds is a competitive radioligand binding assay.

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binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes expressing MC4R Incubate Incubate membranes, radioligand, and varying concentrations of test compound Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [125I]NDP-MSH) Radioligand->Incubate TestCompound Test Compound (PF-07258669 or Bremelanotide) TestCompound->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Count Quantify bound radioactivity Separate->Count Analyze Generate competition curve Count->Analyze Calculate Calculate IC50 and Ki values Analyze->Calculate

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) are engineered to express the human melanocortin receptor of interest. The cells are cultured, harvested, and homogenized to isolate the cell membranes containing the receptors.

  • Binding Reaction: The prepared membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the unlabeled test compound (this compound or bremelanotide).

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Preclinical Efficacy Model: Aged Rat Model of Cachexia for this compound

This model was used to assess the in vivo efficacy of this compound in stimulating appetite and increasing body weight.

Methodology:

  • Animal Model: Aged rats, which naturally exhibit reduced food intake and body weight, are used as a model for cachexia.

  • Dosing: this compound is administered orally (p.o.) to the rats at various doses (e.g., 0.3-10 mg/kg) twice daily for a specified period (e.g., 22 days). A control group receives a vehicle.

  • Measurements: Daily food intake and body weight are meticulously recorded for each animal throughout the study.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain tissue samples may be collected to determine the concentration of the drug and establish a relationship between drug exposure and the observed effects on appetite and body weight. The unbound-brain EC50, the concentration at which 50% of the maximal effect is achieved in the brain, is a key parameter determined from this analysis.[2]

Clinical Efficacy Trial: The RECONNECT Studies for Bremelanotide

The efficacy of bremelanotide for HSDD was established in two identical Phase 3, randomized, double-blind, placebo-controlled trials known as the RECONNECT studies.

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reconnect_workflow Screening Screening Period (Premenopausal women with HSDD) Baseline 4-Week At-Home Placebo Period (to establish baseline) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment 24-Week Double-Blind Treatment Period Randomization->Treatment BremelanotideArm Bremelanotide 1.75 mg SC (as needed) Treatment->BremelanotideArm PlaceboArm Placebo SC (as needed) Treatment->PlaceboArm Endpoints Assessment of Co-Primary Endpoints (FSFI-D and FSDS-DAO Item 13) BremelanotideArm->Endpoints PlaceboArm->Endpoints Extension Optional 52-Week Open-Label Extension Endpoints->Extension

Caption: Workflow of the RECONNECT Phase 3 clinical trials for bremelanotide.

Methodology:

  • Study Population: The trials enrolled premenopausal women diagnosed with HSDD.

  • Study Design: The studies consisted of a 24-week, randomized, double-blind, placebo-controlled core phase.

  • Treatment: Participants were randomized to receive either bremelanotide (1.75 mg) or a placebo, self-administered subcutaneously via an autoinjector on an as-needed basis before sexual activity.

  • Efficacy Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the study in:

    • The Female Sexual Function Index-Desire Domain (FSFI-D) score.

    • The Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) score for item 13, which assesses distress due to low sexual desire.

  • Data Analysis: The change in scores for the bremelanotide group was compared to the placebo group to determine the efficacy of the treatment.

Conclusion

This compound and bremelanotide, while both targeting the melanocortin system, represent two distinct therapeutic strategies. Bremelanotide, as a non-selective agonist, enhances melanocortin signaling and has been successfully developed and approved for the treatment of HSDD. In contrast, this compound is a selective MC4R antagonist designed to inhibit melanocortin signaling, with the potential to address conditions of appetite loss and cachexia. The preclinical data for this compound is promising, and ongoing clinical trials will be crucial in determining its safety and efficacy in humans. This head-to-head comparison highlights the versatility of the melanocortin system as a drug target and underscores the importance of receptor selectivity and the mode of action in achieving desired therapeutic outcomes. For researchers in the field, the distinct profiles of these two compounds offer valuable tools and insights for the continued exploration of the melanocortin pathway in health and disease.

References

Validating the Anti-Cachectic Effects of (2R,3R)-PF-07258669: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical anti-cachectic effects of (2R,3R)-PF-07258669, a novel melanocortin-4 receptor (MC4R) antagonist, with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decision-making in the pursuit of effective treatments for cachexia.

Introduction to Cachexia and the Role of MC4R

Cachexia is a multifactorial syndrome characterized by severe, unintentional weight loss, primarily due to the loss of skeletal muscle and adipose tissue. It is a common and debilitating complication of chronic diseases such as cancer, chronic kidney disease, and heart failure, and is associated with a poor prognosis and high mortality. The pathophysiology of cachexia is complex, involving a systemic inflammatory response and profound metabolic disturbances that lead to an imbalance between anabolic and catabolic processes.

The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key regulator of appetite and energy homeostasis.[1] Pathological conditions like cancer can lead to increased signaling through the MC4R, contributing to anorexia and metabolic changes that drive cachexia.[2] Consequently, antagonism of the MC4R presents a promising therapeutic strategy to counteract the wasting process.[1]

(2R,3R)-PF-07258669: A Potent and Selective MC4R Antagonist

(2R,3R)-PF-07258669 is a small molecule antagonist of the MC4R that has shown promising preclinical efficacy in models of cachexia. Its mechanism of action involves blocking the anorexigenic and catabolic signals mediated by the MC4R in the hypothalamus, thereby stimulating appetite and promoting anabolism.

Comparative Preclinical Efficacy

This section provides a comparative summary of the preclinical data for (2R,3R)-PF-07258669 and other anti-cachectic agents from different therapeutic classes. The data is compiled from various preclinical studies and presented to highlight the relative efficacy in key anti-cachexia endpoints.

Quantitative Data Summary

The following tables summarize the available quantitative data for (2R,3R)-PF-07258669 and its comparators. It is important to note that these data are not from direct head-to-head studies and experimental conditions may vary.

Table 1: In Vitro and Pharmacokinetic Properties

CompoundTarget/MechanismBinding Affinity (Ki)SelectivityOral Bioavailability
(2R,3R)-PF-07258669 MC4R Antagonist0.46 nM (human)>200-fold vs MC1R, MC3R, MC5RNot explicitly stated for rats, but orally active.
TCMCB07 MC3R/MC4R AntagonistNot specifiedNot specifiedOrally active in rodents.[2]
BL-6020/979 MC4R AntagonistPotentSelectiveOrally available.[3]
Anamorelin Ghrelin Receptor AgonistPotent agonist activityHighly specific for ghrelin receptorOrally active.
Ponsegromab GDF-15 InhibitorHigh affinity for GDF-15Specific for GDF-15Not applicable (monoclonal antibody)

Table 2: In Vivo Efficacy in Preclinical Cachexia Models

CompoundAnimal ModelKey Findings
(2R,3R)-PF-07258669 Aged Rat ModelDose-responsive increase in food intake and body weight.
TCMCB07 Rat models of cancer, CKD, and LPS-induced cachexiaIncreased food intake, preserved fat and lean mass.[2]
BL-6020/979 C26 Adenocarcinoma Mouse ModelAmeliorated cachexia-like symptoms, with positive effects on body mass and composition.[3]
Anamorelin Rat modelsDose-dependent increase in food intake and body weight.
Ponsegromab HT-1080 Xenograft Mouse ModelRestored body weight to baseline levels, preserved fat and muscle weights, improved grip strength and physical performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.

Aged Rat Model of Cachexia (for PF-07258669 evaluation)
  • Animals: Aged male rats are used as they often exhibit spontaneous anorexia and weight loss, mimicking aspects of cachexia. Specific strain (e.g., Sprague-Dawley or Fischer 344) and age (e.g., >18 months) should be defined.

  • Housing: Animals are individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified for feeding studies.

  • Drug Administration: (2R,3R)-PF-07258669 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally (p.o.) via gavage at specified doses (e.g., 0.3, 1, 3, 10 mg/kg) and frequency (e.g., once or twice daily). A vehicle control group is included.

  • Endpoint Measurements:

    • Food Intake: Daily food consumption is measured by weighing the provided food and any spillage.

    • Body Weight: Body weight is recorded daily or at other specified intervals.

    • Body Composition: Lean body mass and fat mass can be assessed at baseline and at the end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).[4][5]

C26 Adenocarcinoma-Induced Cachexia Mouse Model (for MC4R antagonist evaluation)
  • Animals: Male BALB/c mice (typically 6-8 weeks old) are commonly used.

  • Tumor Implantation: Colon-26 (C26) adenocarcinoma cells (e.g., 1x10^6 cells in sterile PBS) are injected subcutaneously into the flank of the mice.[6] A control group receives a vehicle injection.

  • Drug Administration: The MC4R antagonist (e.g., BL-6020/979) is administered orally daily, starting on a specified day post-tumor implantation. A vehicle-treated tumor-bearing group serves as the cachexia control.

  • Endpoint Measurements:

    • Tumor Growth: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).

    • Body Weight: Total body weight is monitored daily. Tumor-free body weight is calculated by subtracting the estimated tumor weight from the total body weight.

    • Body Composition: Lean and fat mass are measured at the beginning and end of the study using DEXA or QMR.[3]

    • Muscle and Fat Pad Weights: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal) are dissected and weighed.[6]

    • Grip Strength: Forelimb muscle strength is assessed using a grip strength meter.[7][8][9][10][11]

HT-1080 Fibrosarcoma Xenograft-Induced Cachexia Mouse Model (for Ponsegromab evaluation)
  • Animals: Immunocompromised mice (e.g., SCID or nude mice) are required to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: HT-1080 human fibrosarcoma cells are implanted subcutaneously.

  • Drug Administration: Ponsegromab (or a corresponding isotype control antibody) is administered via subcutaneous or intraperitoneal injection at specified doses and intervals.

  • Endpoint Measurements: Similar endpoints as the C26 model are measured, including tumor growth, body weight, body composition, muscle and fat pad weights, and functional measures like grip strength and physical activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in cachexia and a typical experimental workflow for evaluating anti-cachectic agents.

Cachexia Signaling Pathways

Cachexia_Signaling cluster_catabolic Catabolic Pathways cluster_anabolic Anabolic Pathways cluster_mc4r MC4R Signaling (Hypothalamus) Myostatin Myostatin/ Activin ActRIIB ActRIIB Myostatin->ActRIIB SMAD23 p-SMAD2/3 ActRIIB->SMAD23 Atrogenes Atrogin-1/ MuRF1 SMAD23->Atrogenes Upregulation Proteasome Ubiquitin- Proteasome System Atrogenes->Proteasome Muscle_Wasting Muscle Wasting Proteasome->Muscle_Wasting IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K_Akt PI3K/Akt IGF1R->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR FOXO FOXO PI3K_Akt->FOXO Inhibition Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Protein_Synthesis->Muscle_Wasting Counteracts FOXO->Atrogenes Upregulation POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH MC4R MC4R alphaMSH->MC4R Anorexia Anorexia & Increased Energy Expenditure MC4R->Anorexia Anorexia->Muscle_Wasting Contributes to PF07258669 (2R,3R)-PF-07258669 PF07258669->MC4R Antagonism

Caption: Key signaling pathways involved in cachexia-induced muscle wasting.

Experimental Workflow for Preclinical Evaluation of Anti-Cachectic Agents

Experimental_Workflow cluster_model Cachexia Model Induction cluster_treatment Treatment Administration cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Induction Induce Cachexia (e.g., Tumor Implantation, Aging) Randomization Randomize Animals Induction->Randomization Treatment Administer Test Compound (e.g., PF-07258669) or Vehicle/Comparator Randomization->Treatment BodyWeight Monitor Body Weight Treatment->BodyWeight FoodIntake Measure Food Intake Treatment->FoodIntake GripStrength Assess Grip Strength Treatment->GripStrength Sacrifice Euthanasia & Tissue Collection GripStrength->Sacrifice BodyComp Body Composition Analysis (DEXA/QMR) Sacrifice->BodyComp TissueWeight Weigh Muscles & Fat Pads Sacrifice->TissueWeight Biomarkers Biomarker Analysis (e.g., Gene Expression) Sacrifice->Biomarkers

Caption: A typical experimental workflow for evaluating anti-cachectic drugs.

Conclusion

The preclinical data available for (2R,3R)-PF-07258669 demonstrate its potential as a potent and selective MC4R antagonist for the treatment of cachexia. Its ability to increase food intake and body weight in a relevant animal model is promising. When compared to other anti-cachectic agents targeting different mechanisms, such as ghrelin receptor agonism or GDF-15 inhibition, MC4R antagonism offers a distinct and centrally-mediated approach to combatting the multifaceted nature of cachexia.

Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of (2R,3R)-PF-07258669 against other therapeutic modalities. However, the existing evidence strongly supports its continued development as a novel therapeutic option for patients suffering from this debilitating syndrome. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies aimed at validating and advancing new anti-cachexia therapies.

References

Safety and tolerability of (2R,2R)-PF-07258669 compared to placebo

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the safety and tolerability of the melanocortin-4 receptor (MC4R) antagonist (2R,2R)-PF-07258669 has been conducted in a first-in-human, single ascending dose (SAD) clinical trial. This guide provides a comparative analysis of the safety profile of PF-07258669 versus placebo, based on the available clinical trial data. The information is intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is an orally active antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the brain that is crucial in regulating appetite and energy expenditure.[1][2] By blocking MC4R signaling, PF-07258669 has the potential to address conditions characterized by appetite loss, such as anorexia and cachexia.[2][3] Preclinical studies in aged rats have demonstrated that PF-07258669 can increase food intake and body weight.[3] The compound has advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[1]

Safety and Tolerability in a Single Ascending Dose Study

A randomized, placebo-controlled, first-in-human, single ascending oral dose study (NCT04628793, Study C4541001) was conducted to evaluate the safety and tolerability of PF-07258669 in healthy adult participants.[4][5] The study assessed single doses ranging from 0.1 mg to 300 mg.[4]

Summary of Treatment-Emergent Adverse Events (TEAEs)

Oral administration of single ascending doses of PF-07258669 was found to be safe and well-tolerated.[4] All treatment-emergent adverse events (TEAEs) reported were of mild severity.[4] A total of 19 TEAEs were observed in 14 of the 29 study participants.[4] Of these, 7 adverse events occurred in 6 participants who received the placebo, while 12 adverse events were reported in 10 participants who received PF-07258669 at doses of 1 mg or higher.[4] No adverse events were reported in the cohorts receiving less than 1 mg of PF-07258669.[4] The incidence of adverse events was comparable between the placebo and PF-07258669 groups (33.3% for placebo and ranging from 16.7% to 50.0% for PF-07258669 ≥1 mg groups).[4]

The most frequently reported adverse event was an increase in blood triglycerides, with two occurrences in two separate participants.[4] Of the 19 TEAEs, five were considered by the investigator to be treatment-related: one in the placebo group and four in the PF-07258669 groups.[4]

Adverse Event CategoryPF-07258669 (1 mg - 300 mg)Placebo
Total Participants with TEAEs 106
Total Number of TEAEs 127
Severity of all TEAEs MildMild
Most Frequent TEAE Increased blood triglycerides (2 events in 2 participants)Not Specified
Treatment-Related TEAEs 41
Incidence of AEs 16.7% - 50.0% (for doses ≥1 mg)33.3%

Data from the Clinical Study Report Synopsis for Study C4541001.[4]

No clinically significant abnormal trends were noted in vital signs for participants who received PF-07258669 when compared to the placebo group.[4] One participant who received a 3 mg dose of PF-07258669 experienced a single event of asymptomatic orthostatic hypotension six hours after dosing.[4]

Experimental Protocols

Single Ascending Dose (SAD) Study Design (NCT04628793)

This Phase 1 study was a randomized, investigator- and participant-blind, sponsor-open, and placebo-controlled trial.[4] The primary objective was to assess the safety and tolerability of single ascending oral doses of PF-07258669 in healthy adult participants.[4][5]

  • Participants: Up to approximately 24 healthy adults were planned to be enrolled, with a final count of 29 participants.[4][5] Inclusion criteria required participants to be overtly healthy, with a Body Mass Index (BMI) between 17.5 and 30.5 kg/m ², and a total body weight greater than 50 kg.[5]

  • Dosing: The study was designed with up to three cohorts, each with approximately eight participants. Each participant was scheduled to go through four treatment periods, receiving three different doses of PF-07258669 and one dose of placebo. A washout period of at least 7 days was implemented between each treatment period. The dose levels of PF-07258669 ranged from 0.1 mg to 300 mg.[4]

  • Safety Monitoring: Safety assessments included the monitoring of adverse events, clinical safety laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, continuous cardiac monitoring, 12-lead electrocardiograms (ECGs), respiratory rate, oral body temperature, physical examinations, and neurological examinations.[4][6]

SAD_Study_Workflow cluster_enrollment Participant Enrollment cluster_dosing Dosing Periods cluster_assessment Safety Assessment cluster_outcome Primary Outcome P Healthy Adult Participants (N=29) S Screening & Randomization P->S C1 Cohort 1 (Sentinel Dosing) S->C1 C2 Cohort 2 Dose Single Oral Dose (PF-07258669 or Placebo) C1->Dose C3 Cohort 3 Washout Washout Period (≥7 days) Dose->Washout After each period SA Safety & Tolerability Monitoring (AEs, Vitals, Labs, ECGs) Dose->SA PK Pharmacokinetic Analysis Dose->PK Washout->Dose Next period PO Safety & Tolerability Profile SA->PO

Workflow of the Single Ascending Dose (SAD) Clinical Trial.
Multiple Ascending Dose (MAD) Study Design (NCT05113940)

A Phase 1, randomized, double-blind, sponsor-open, placebo-controlled study was also initiated to investigate the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of PF-07258669 in healthy adult participants.[6][7]

  • Study Design: Part A of the study focuses on evaluating the safety and pharmacokinetics of multiple ascending oral doses of PF-07258669. Optional cohorts for healthy adult Japanese participants and/or older adult participants were also planned. Part B is designed as a 2-period, fixed-sequence, multiple-dose, open-label investigation into the effect of PF-07258669 on the pharmacokinetics of midazolam.[6]

  • Primary Outcome Measures: The primary outcomes for Part A are the number of participants who experience treatment-emergent adverse events (TEAEs) and the number of participants with laboratory test abnormalities.[6]

Signaling_Pathway cluster_upstream Upstream Signaling cluster_receptor Receptor Level cluster_downstream Downstream Effects Agonist Endogenous Agonist (e.g., α-MSH) MC4R MC4 Receptor Agonist->MC4R Activates Signaling Downstream Signaling Cascade MC4R->Signaling Initiates PF07258669 This compound PF07258669->MC4R Antagonizes Appetite Suppression of Appetite Signaling->Appetite

Mechanism of Action of this compound.

References

A Comparative Preclinical Guide to MC4R Antagonists: (2R,2R)-PF-07258669 and TCMCB07

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, with another notable MC4R antagonist, TCMCB07. The data presented is compiled from publicly available preclinical studies and is intended to offer a comparative snapshot of their performance in various animal models.

Introduction to MC4R Antagonism

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis, with its activation leading to suppressed appetite and increased energy expenditure.[1][2] Consequently, antagonism of MC4R presents a promising therapeutic strategy for conditions characterized by appetite loss and body wasting, such as cachexia associated with cancer or other chronic diseases.[2][3] This guide focuses on two small molecule antagonists of MC4R: this compound, developed by Pfizer, and TCMCB07.

Mechanism of Action: Targeting the MC4R Pathway

Both this compound and TCMCB07 exert their effects by blocking the MC4R signaling pathway. In a normal physiological state, the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC4R activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This signaling ultimately results in a decrease in appetite. By acting as antagonists, these compounds prevent the binding of endogenous agonists, thereby inhibiting this anorexigenic pathway and leading to an increase in food intake.

MC4R_Signaling_Pathway cluster_membrane cluster_post aMSH α-MSH (Agonist) MC4R MC4R aMSH->MC4R Activates Antagonist This compound TCMCB07 Antagonist->MC4R Blocks Gs Gs Protein Activation MC4R->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP ↑ cAMP AC->cAMP Appetite ↓ Appetite cAMP->Appetite

Figure 1: Simplified MC4R signaling pathway and the inhibitory action of antagonists.

Cross-Species Efficacy and In Vitro Performance

A direct comparison of the in vitro and in vivo performance of this compound and TCMCB07 is challenging due to the lack of head-to-head studies. The following tables summarize the available preclinical data for each compound.

This compound: In Vitro and In Vivo Data

This compound has demonstrated potent and selective antagonism of the MC4R across multiple species.[4]

Table 1: In Vitro Binding Affinity of this compound for MC4R [4]

SpeciesBinding Affinity (Ki, pM)
Human460
Rat520
Dog94

Table 2: In Vivo Efficacy of this compound in Aged Rats [4][5]

ParameterResult
Model Aged Rats (model for anorexia)
Dosing 0.3-10 mg/kg, p.o., twice daily for 22 days
Efficacy Dose-responsive increases in food intake and body weight
Unbound Brain EC50 32 nM (based on a 0.5% bodyweight increase per day)

Table 3: Pharmacokinetic Profile of this compound [4]

SpeciesParameterValue
Aged RatOral Bioavailability28%
Aged RatUnbound Brain-to-Plasma Ratio (Cb,u/Cp,u)0.16

This compound also exhibited high selectivity, with over 200-fold greater affinity for MC4R compared to other melanocortin receptors (MC1R, MC3R, and MC5R).[4]

TCMCB07: In Vivo Efficacy in Cachexia and Anorexia Models

TCMCB07 has been evaluated in several rat models of cachexia and anorexia, demonstrating its potential to increase food intake and preserve lean body mass.

Table 4: In Vivo Efficacy of TCMCB07 in Various Rat Models

ModelDosingKey FindingsReference
Cancer- and Chronic Kidney Disease-Associated Cachexia1.1-3 mg/kg/day, i.p. or s.c.Increased food intake, attenuated body weight loss, and preserved fat and lean mass.[6]
Chemotherapy-Induced Anorexia (Cisplatin or 5-FU)3 mg/kg/day, s.c. for 21 daysSignificantly increased total food intake and attenuated body weight loss.[7][8]
LPS-Induced Anorexia2 µ g/rat/day , i.c.v.Robust positive effects on stimulating appetite and attenuating body weight loss.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited in this guide.

MC4R Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the MC4R.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Cell Membranes (with MC4R) Incubate Incubate to reach equilibrium Membranes->Incubate Radioligand Radioligand (e.g., [125I]-NDP-MSH) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Separate Separate bound and free radioligand Incubate->Separate Detect Detect radioactivity of bound radioligand Separate->Detect Analyze Calculate IC50 and Ki values Detect->Analyze

Figure 2: General workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (MC4R) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand that binds to MC4R is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

In Vivo Food Intake and Body Weight Measurement in Rats

This experiment assesses the in vivo efficacy of a compound on appetite and body weight.

Protocol:

  • Animal Acclimation: Rats are individually housed and acclimated to the experimental conditions.

  • Baseline Measurement: Food intake and body weight are measured for a baseline period before the start of treatment.

  • Compound Administration: The test compound is administered to the treatment group, while a vehicle is given to the control group. Administration can be via various routes (e.g., oral gavage, subcutaneous injection).

  • Data Collection: Food intake and body weight are measured at regular intervals (e.g., daily) throughout the study period.

  • Data Analysis: The changes in food intake and body weight in the treatment group are compared to the control group to determine the effect of the compound.

Pharmacokinetic Studies in Rodents

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk_params PK Parameter Calculation Dose Administer Compound (IV or PO) Sample Collect blood samples at timed intervals Dose->Sample Analyze_Plasma Measure compound concentration in plasma (e.g., LC-MS/MS) Sample->Analyze_Plasma Calculate Calculate PK parameters (e.g., Cmax, Tmax, AUC, t1/2, F%) Analyze_Plasma->Calculate

References

A Comparative Review of Melanocortin-4 Receptor (MC4R) Antagonists in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) has emerged as a critical regulator of energy homeostasis and appetite, making it a key target for therapeutic intervention in conditions of body wasting such as cachexia and anorexia. Antagonism of MC4R signaling has shown promise in preclinical models to increase food intake and preserve lean body mass. This guide provides a comparative overview of three novel MC4R antagonists currently in clinical development: TCMCB07, PF-07258669, and GSC000580. The objective is to present a clear comparison of their performance based on available preclinical and clinical data, alongside detailed experimental methodologies.

Overview of MC4R Antagonists in Clinical Development

The development of MC4R antagonists is primarily focused on treating conditions characterized by involuntary weight loss. By blocking the anorexigenic signals mediated by MC4R, these agents aim to stimulate appetite and promote weight gain. The three compounds reviewed here represent different chemical entities and are at various stages of early clinical investigation.

Comparative Data Presentation

The following tables summarize the available quantitative data for TCMCB07, PF-07258669, and GSC000580, covering their pharmacological properties and efficacy in preclinical and clinical studies.

Table 1: In Vitro and In Vivo Pharmacology

ParameterTCMCB07PF-07258669GSC000580
Molecular Type PeptideSmall MoleculeSmall Molecule
Target(s) MC3R/MC4R AntagonistSelective MC4R AntagonistSelective MC4R Antagonist
In Vitro Potency Not explicitly statedKᵢ (human MC4R): 460 pM; IC₅₀: 13 nM[1]Binding potency: <1 nM; cAMP inhibition: <1 nM[2]
Selectivity Antagonist at MC3R and MC4R>200-fold selective for MC4R over MC1R, MC3R, and MC5R[3]500-1000 fold selective across the melanocortin receptor family[2]
Preclinical Model(s) Rat models of cachexia (cancer, chronic kidney disease, chemotherapy-induced)[4][5]Aged rat model of anorexia[3]Cisplatin-induced and aging-related anorexia rat models[2]
Preclinical Efficacy Increased food intake and body weight, preserved fat and lean mass[6]Dose-responsive increases in food intake and body weight (0.5% bodyweight increase per day)[3]Dose-dependent increase in body weight gain and food intake[2]
Bioavailability (oral) Orally active in rats[6]28% in aged rats[3]Favorable ADME and PK profile in rodents, dogs, and NHPs[2]
Brain Penetration YesUnbound-brain to unbound-plasma ratio (Cb,u/Cp,u): 0.16 in rats[3]Brain-to-plasma ratio (b/p): 0.17[2]

Table 2: Clinical Development Status and Efficacy

ParameterTCMCB07PF-07258669GSC000580
Indication(s) Cachexia[7]Anorexia Nervosa[3]Cancer-related body mass loss[2]
Clinical Phase Phase 2 initiated[8]Phase 1 completed[9]Phase 1[2]
Clinical Trial ID NCT05529849[10]NCT05113940[9]Not yet publicly available
Patient Population Healthy volunteers (Phase 1), Stage IV Colorectal Cancer (Phase 2)[8][10]Healthy adult participants[9]Information not yet available
Key Clinical Findings Phase 1 (Healthy Volunteers): Well-tolerated. In Multiple Ascending Dose cohorts, a statistically significant weight difference of 1.07 kg (p=0.0195) was observed between the active and placebo groups.[10] Subjects also reported a 15% greater ease in eating meals compared to controls.[10]Phase 1: Completed. No publicly available efficacy data to date. The trial assessed safety, tolerability, and pharmacokinetics.[9]Phase 1: No publicly available data to date.
Adverse Events Phase 1: No drug-related serious adverse events. The most common adverse event was mild to moderate injection site reaction.[10]Information not yet publicly availableInformation not yet available

Experimental Protocols

Detailed methodologies for key experiments cited in the development of these MC4R antagonists are provided below.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the MC4R.

  • Objective: To determine the inhibitor constant (Kᵢ) of a test compound for the MC4R.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human MC4R.

    • Radioligand: Typically [¹²⁵I]-NDP-α-MSH.

    • Test compound (unlabeled antagonist).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the MC4R in the cell membranes.

    • Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.

  • Objective: To determine the functional potency (IC₅₀) of an MC4R antagonist.

  • Materials:

    • HEK293 or CHO cells stably expressing the human MC4R.

    • MC4R agonist (e.g., α-MSH or a synthetic agonist).

    • Test compound (antagonist).

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with increasing concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of an MC4R agonist (typically the EC₈₀ concentration) in the continued presence of the antagonist.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the agonist-induced cAMP production against the concentration of the antagonist.

    • The concentration of the antagonist that inhibits 50% of the maximal agonist response is determined as the IC₅₀ value.

In Vivo Models of Cachexia/Anorexia

Animal models are crucial for evaluating the in vivo efficacy of MC4R antagonists.

  • Objective: To assess the effect of the antagonist on food intake, body weight, and body composition in a disease model.

  • Models:

    • Chemotherapy-induced cachexia: Rats or mice are treated with a chemotherapeutic agent like cisplatin (B142131) to induce anorexia and weight loss.[4]

    • Cancer-induced cachexia: Tumor cells are implanted in rodents, leading to the development of cachexia.

    • Aged rat model of anorexia: Aged rats often exhibit reduced appetite and are used to model age-related anorexia.[3]

  • Procedure:

    • Induce the cachexia/anorexia phenotype in the animals.

    • Administer the test antagonist or vehicle control via the intended clinical route (e.g., oral gavage, subcutaneous injection).

    • Monitor daily food intake and body weight.

    • At the end of the study, body composition (lean and fat mass) can be analyzed using techniques like DEXA or MRI.

  • Data Analysis:

    • Compare the changes in food intake, body weight, and body composition between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.

Mandatory Visualizations

MC4R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the melanocortin-4 receptor.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds and Activates Antagonist MC4R Antagonist Antagonist->MC4R Binds and Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Satiety Anorexigenic Effects (↓ Food Intake, ↑ Energy Expenditure) CREB->Satiety Leads to

Caption: The MC4R signaling cascade, initiated by agonist binding and inhibited by antagonists.

Experimental Workflow for MC4R Antagonist Evaluation

This diagram outlines a typical workflow for the preclinical and early clinical evaluation of a novel MC4R antagonist.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Binding_Assay In Vitro Binding Assay (Affinity & Selectivity) Functional_Assay In Vitro Functional Assay (cAMP Inhibition) Binding_Assay->Functional_Assay ADME_Tox In Vitro ADME/Tox Functional_Assay->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Cachexia/Anorexia Models) In_Vivo_PK->In_Vivo_Efficacy Phase_1 Phase 1 Clinical Trial (Safety, Tolerability, PK in Healthy Volunteers) In_Vivo_Efficacy->Phase_1 IND Submission Phase_2 Phase 2 Clinical Trial (Efficacy & Safety in Patients) Phase_1->Phase_2

Caption: A streamlined workflow for the development of MC4R antagonists from bench to clinic.

Conclusion

The MC4R antagonists currently in clinical development, including TCMCB07, PF-07258669, and GSC000580, have demonstrated promising preclinical efficacy in stimulating appetite and promoting weight gain. TCMCB07 has shown early positive signals in a Phase 1 clinical trial, with a statistically significant increase in body weight in healthy volunteers.[10] While the clinical data for PF-07258669 and GSC000580 are not yet publicly available, their potent and selective preclinical profiles suggest they are also promising candidates. Further clinical investigation in patient populations with cachexia and anorexia is warranted to fully elucidate the therapeutic potential of these novel MC4R antagonists. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued research and development of this important class of drugs.

References

A Tale of Two Modulators: Benchmarking the MC4R Antagonist (2R,2R)-PF-07258669 Against the First-Generation Agonist Setmelanotide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The melanocortin-4 receptor (MC4R) stands as a critical regulator of energy homeostasis, making it a prime target for therapeutic intervention in metabolic disorders. While agonists have been the focus of treating obesity by promoting satiety, a new frontier is emerging with antagonists designed to combat conditions of appetite loss, such as cachexia. This guide provides a comprehensive benchmark of the novel MC4R antagonist, (2R,2R)-PF-07258669, against the first-generation MC4R agonist, setmelanotide (B515575). This comparison will highlight their opposing mechanisms of action and juxtapose their preclinical and clinical data, offering a valuable resource for researchers in the field.

At a Glance: Opposing Actions on a Central Target

This compound is a potent and selective MC4R antagonist developed for conditions characterized by appetite loss.[1][2] In contrast, setmelanotide is a first-in-class MC4R agonist approved for the treatment of rare genetic disorders of obesity.[3][4] Their opposing effects on the MC4R signaling pathway underscore the receptor's dual role in regulating energy balance.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and setmelanotide, providing a side-by-side comparison of their in vitro and in vivo properties.

Table 1: In Vitro Pharmacology

ParameterThis compound (Antagonist)Setmelanotide (Agonist)
Binding Affinity (Ki) 0.46 nM[5][6]Not explicitly found in searches
Functional Potency (IC50/EC50) IC50: 13 nM[5][6]Not explicitly found in searches

Table 2: In Vivo Efficacy

IndicationThis compound (Antagonist)Setmelanotide (Agonist)
Animal Model/Patient Population Aged rat model of cachexia[1][2]Patients with rare genetic obesity (POMC, PCSK1, LEPR deficiencies)[3]
Dosage 0.3-10 mg/kg, orally, twice daily for 22 days[5]Titrated up to 3.0 mg, subcutaneous, once daily[7]
Primary Endpoint Increased daily food intake and body weight[5][6]Mean percentage weight loss
Results Dose-dependent increase in food intake and weight gain[1]- 80% of POMC/PCSK1 deficiency patients achieved >10% weight loss after 1 year.[3] - 45.5% of LEPR deficiency patients achieved >10% weight loss after 1 year.[3] - Mean BMI reduction of 15% in a Phase 2 trial for hypothalamic obesity.[7]

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the mechanisms and experimental approaches, the following diagrams, created using the DOT language, illustrate the MC4R signaling pathway and typical experimental workflows.

MC4R_Signaling_Pathway MC4R Signaling Pathway cluster_agonism Agonist Action (e.g., Setmelanotide) cluster_antagonism Antagonist Action (e.g., PF-07258669) Setmelanotide Setmelanotide MC4R_active MC4R (Active State) Setmelanotide->MC4R_active Binds and Activates Gs_protein_active Gs Protein (Activated) MC4R_active->Gs_protein_active Adenylyl_Cyclase_active Adenylyl Cyclase (Activated) Gs_protein_active->Adenylyl_Cyclase_active cAMP cAMP (Increased) Adenylyl_Cyclase_active->cAMP PKA Protein Kinase A (Activated) cAMP->PKA Satiety Decreased Appetite Increased Energy Expenditure PKA->Satiety PF_07258669 This compound MC4R_inactive MC4R (Inactive State) PF_07258669->MC4R_inactive Binds and Blocks Appetite_Stimulation Increased Appetite Decreased Energy Expenditure MC4R_inactive->Appetite_Stimulation Prevents agonist binding

Caption: MC4R signaling pathway showing agonist and antagonist actions.

Experimental_Workflows Experimental Workflows for MC4R Ligand Characterization cluster_binding Competitive Radioligand Binding Assay cluster_functional cAMP Functional Assay Membranes Cell Membranes with MC4R Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]NDP-MSH) Radioligand->Incubation Test_Compound Test Compound (e.g., PF-07258669) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Ki_Calculation Determine Ki Counting->Ki_Calculation Cells Cells Expressing MC4R Incubation_Func Incubation Cells->Incubation_Func Agonist Agonist (e.g., Setmelanotide) Agonist->Incubation_Func Antagonist Antagonist (e.g., PF-07258669) Antagonist->Incubation_Func Pre-incubation Cell_Lysis Cell Lysis Incubation_Func->Cell_Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement EC50_IC50_Calc Determine EC50/IC50 cAMP_Measurement->EC50_IC50_Calc

Caption: Typical experimental workflows for MC4R ligand evaluation.

Detailed Experimental Protocols

A thorough understanding of the methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments used to characterize MC4R modulators.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the MC4R.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human MC4R are cultured to confluency.

    • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a constant concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]NDP-MSH), and varying concentrations of the unlabeled test compound (e.g., PF-07258669).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.

  • Cell Culture:

    • HEK293 cells expressing human MC4R are seeded into 96-well plates and grown overnight.

  • Agonist Mode Assay (for compounds like setmelanotide):

    • Cells are incubated with varying concentrations of the test agonist.

    • A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

    • Following incubation, the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).

    • The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

  • Antagonist Mode Assay (for compounds like PF-07258669):

    • Cells are pre-incubated with varying concentrations of the test antagonist.

    • A fixed concentration of an MC4R agonist (e.g., α-MSH) is then added to stimulate cAMP production.

    • The subsequent steps of cell lysis and cAMP measurement are the same as in the agonist mode assay.

    • The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.

Conclusion

The comparison of this compound and setmelanotide highlights the therapeutic versatility of targeting the MC4R. While setmelanotide has paved the way for treating rare genetic forms of obesity by activating the receptor, PF-07258669 represents a promising strategy for conditions requiring appetite stimulation through receptor antagonism. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to further unravel the complexities of MC4R modulation and its potential to address a wider spectrum of metabolic diseases.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the handling of the investigational melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, stringent adherence to safety protocols is paramount. Given the potent nature of many investigational pharmaceutical compounds, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is crucial to ensure personnel safety and environmental protection.

Hazard Assessment and Control

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as an investigational drug, it should be handled as a potent compound with unknown long-term health effects. The primary routes of exposure in a laboratory setting are inhalation of airborne particulates, dermal contact, and accidental ingestion. Therefore, a conservative approach to containment and personal protection is warranted.

Occupational Exposure Control:

Engineering controls should be the primary means of minimizing exposure. Handling of solid this compound should be conducted in a containment device such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, especially when manipulating powders (e.g., weighing, preparing solutions).

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent direct contact with the compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Additional Recommendations
Weighing and Handling of Solid Compound - Disposable, low-permeability lab coat or gown- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator- Use powder-free gloves to minimize aerosolization.- Change gloves immediately if contaminated.
Solution Preparation and Handling - Disposable lab coat or gown- Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Work within a certified chemical fume hood.- Ensure good ventilation.
In Vitro / In Vivo Dosing - Lab coat- Nitrile gloves- Safety glasses- Follow specific animal handling protocols if applicable.- Be mindful of potential for splashes or aerosol generation.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling this compound safely.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve execute Execute Experimental Protocol dissolve->execute decontaminate Decontaminate Work Surfaces execute->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous pharmaceutical waste.

Waste Stream Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- Do not mix with other waste streams.
Solutions of this compound - Collect in a sealed, labeled container for hazardous liquid waste.- The solvent composition should be clearly indicated on the label.
Contaminated Labware (e.g., pipette tips, tubes) - Dispose of in a designated hazardous solid waste container.- Do not place in regular trash.
Contaminated PPE (e.g., gloves, lab coats) - Place in a designated hazardous solid waste container immediately after use.

All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for the disposal of pharmaceutical waste.

By implementing these comprehensive safety and logistical measures, research institutions can foster a secure environment for the handling of potent investigational compounds like this compound, thereby protecting their personnel and the surrounding environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.